molecular formula C8H10BrNO2 B8016622 ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate CAS No. 89909-42-2

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B8016622
CAS No.: 89909-42-2
M. Wt: 232.07 g/mol
InChI Key: GKSXYQPYJABCHK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSXYQPYJABCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322019
Record name Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
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Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89909-42-2
Record name NSC400232
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-Bromo-3-Methyl-1H-Pyrrole-2-Carboxylate: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrroles serve as privileged scaffolds for designing highly selective kinase inhibitors, epigenetic modulators, and advanced targeted protein degraders (PROTACs). Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS: 89909-42-2) is a highly versatile, low-molecular-weight building block. The strategic placement of the bromine atom at the C4 position provides an orthogonal reactive handle for palladium-catalyzed cross-coupling, while the C2-ester and C3-methyl groups dictate the electronic and steric environment of the heterocycle.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental physicochemical data and advanced synthetic applications. This guide provides actionable, self-validating protocols and explores the causality behind its use in cutting-edge drug discovery, particularly in the synthesis of BRD4 PROTACs for acute myeloid leukemia (AML) [1].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in complex synthetic routes. The heavy bromine atom significantly alters the density and lipophilicity of the pyrrole core, while the ester group provides a handle for subsequent saponification or amidation.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Impact on Experimental Handling
CAS Number 89909-42-2Unique identifier ensuring procurement accuracy [2].
Molecular Formula C8H10BrNO2-
Molecular Weight 232.08 g/mol Ideal fragment size; allows for significant downstream elaboration without violating Lipinski’s Rule of 5.
Boiling Point 302.9 °C (at 760 mmHg)High boiling point indicates strong intermolecular hydrogen bonding via the pyrrole N-H; requires high-vacuum distillation if purification by distillation is attempted [3].
Density 1.5 g/cm³High density driven by the heavy bromine isotope; dictates solvent choice for liquid-liquid extractions (tends to partition rapidly).
Flash Point 137 °CRelatively stable, but requires standard flammable solid/liquid handling protocols under inert atmospheres [3].

Synthetic Methodology: Regioselective Bromination Workflow

The Causality of Regioselectivity

The synthesis of this compound relies on the electrophilic aromatic substitution (EAS) of ethyl 3-methyl-1H-pyrrole-2-carboxylate. The C2-ester is strongly electron-withdrawing, deactivating the adjacent C3 and C5 positions. However, the C3-methyl group donates electron density via hyperconjugation. This electronic push-pull system makes the C4 position the most nucleophilic and sterically accessible site for electrophilic attack by a brominating agent like N-Bromosuccinimide (NBS) [4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and prevent over-bromination.

  • Inert Preparation: Dissolve 1.0 equivalent of ethyl 3-methyl-1H-pyrrole-2-carboxylate in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous conditions prevent the degradation of NBS and suppress the formation of oxidative byproducts.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: EAS on pyrroles is highly exothermic. Strict thermal control at 0 °C prevents polybromination at the C5 position.

  • Electrophile Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes in the dark.

    • Causality: NBS generates the active Br+ species. Light exclusion prevents radical-mediated side reactions (e.g., allylic bromination of the C3-methyl group).

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1).

  • Self-Validating Quench: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (

    
    ).
    
    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide ions, preventing downstream oxidation during solvent evaporation.

  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    

SynthesisWorkflow SM Ethyl 3-methyl-1H- pyrrole-2-carboxylate Intermediate Electrophilic Aromatic Substitution at C4 SM->Intermediate Argon Atm Reagent NBS (1.05 eq) Anhydrous DCM, 0°C Reagent->Intermediate Quench Na2S2O3 Quench (Neutralizes Br+) Intermediate->Quench TLC Confirmation Product Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Quench->Product Extraction & Purification

Caption: Regioselective bromination workflow highlighting critical thermal and chemical quench controls.

Advanced Applications: BRD4 PROTACs & Targeted Protein Degradation

Beyond basic building blocks, this specific brominated pyrrole is a critical starting material for synthesizing advanced epigenetic therapeutics. Recently, researchers have utilized pyrrole-2-carboxylate derivatives to construct the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold [1].

This scaffold acts as a highly potent binder to the Bromodomain-containing protein 4 (BRD4). By leveraging the C4-bromine atom, chemists perform Suzuki-Miyaura cross-coupling reactions to attach flexible PEG or carbon linkers. These linkers are subsequently conjugated to an E3 ubiquitin ligase ligand (such as Pomalidomide, which recruits CRBN). The resulting bivalent PROTAC molecule effectively hijacks the cell's proteasome machinery to degrade BRD4, offering a highly efficacious therapeutic strategy against acute myeloid leukemia (AML) [1].

PROTAC_Mechanism Pyrrole Brominated Pyrrole Scaffold (BRD4 Binder) PROTAC Bivalent BRD4 PROTAC Pyrrole->PROTAC Warhead Linker Cross-Coupled Linker (PEG/Alkyl) Linker->PROTAC Spacer E3Ligand CRBN Ligand (Pomalidomide) E3Ligand->PROTAC Recruiter Ternary Target-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds Target & Ligase Target BRD4 Protein (Target) Target->Ternary E3 CRBN E3 Ligase E3->Ternary Degradation Proteasomal Degradation of BRD4 (AML Therapy) Ternary->Degradation Polyubiquitination

Caption: Mechanism of action for BRD4 PROTACs derived from the brominated pyrrole scaffold.

Analytical Validation & Self-Validating Storage Protocols

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is required.

  • Isotopic LC-MS Profiling: The presence of the bromine atom provides a distinct, self-validating mass spectrometry signature. In ESI-MS, the product must display a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z ~232 and 234, confirming the incorporation of a single bromine atom.

  • 1H NMR (CDCl3): The disappearance of the C4 proton signal (which would typically appear around 6.1 ppm in the non-brominated precursor) and the retention of the C5 proton (typically a doublet/singlet around 6.8 ppm) validates regioselective C4 bromination.

  • Storage Protocol: The compound must be stored at 2–8 °C in a tightly sealed container, protected from light [2]. Causality: UV light can induce homolytic cleavage of the C-Br bond, leading to radical degradation pathways and sample discoloration.

References

  • Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations Chinese Chemical Letters, Qian et al. (2023) URL:[Link]

  • A New Look at the Halogenation of Porphyrins ResearchGate / Journal of Porphyrins and Phthalocyanines URL:[Link]

Technical Profile: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS 89909-42-2)

[1][2][3][4][5][6][7][8]

Executive Summary

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS 89909-42-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and organic synthesis.[1][2][3][4][5] As a halogenated pyrrole ester, it serves as a critical intermediate for the development of complex bioactive scaffolds, including porphyrin derivatives, kinase inhibitors, and other pyrrole-based pharmacophores.[2]

This technical guide provides a comprehensive analysis of its physicochemical properties, solubility behavior, and handling protocols, designed to support researchers in optimizing synthetic workflows and biological assay preparations.

Chemical Identity & Physicochemical Properties[3][5][6][9][10][11]

The following data consolidates experimental and predicted values to establish a baseline for identification and quality control.

Table 1: Core Physicochemical Specifications
PropertyValueNote
Chemical Name This compoundIUPAC
CAS Number 89909-42-2
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.07 g/mol
Appearance White to off-white powderSolid state
Melting Point 179–183 °CDecomposes upon melting [[1]]
Boiling Point ~302.9 °CPredicted at 760 mmHg
Density ~1.5 g/cm³Predicted
Flash Point 137 °C
Purity (Assay) ≥ 95% - 99%Typical commercial grade
Structural Insight

The molecule features a pyrrole ring substituted at the 2-position with an ethyl ester, the 3-position with a methyl group, and the 4-position with a bromine atom.[1][2][3][4] The bromine provides a handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester can be hydrolyzed to the carboxylic acid or reduced to an aldehyde/alcohol.[2]

Solubility Profile & Preparation Protocols

Understanding the solubility landscape is critical for both synthetic manipulation and biological screening. As a neutral, lipophilic pyrrole ester, CAS 89909-42-2 exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents.[2]

Table 2: Estimated Solubility Data
SolventSolubility RatingEstimated Conc. (Max)Application
Water Insoluble< 0.1 mg/mLNot recommended for stock
DMSO Soluble≥ 50 mg/mLPreferred for bioassay stock
Ethanol Soluble≥ 20 mg/mLSynthetic solvent
DMF Soluble≥ 50 mg/mLSynthetic solvent
Dichloromethane SolubleHighExtraction/Chromatography
Protocol: Preparation of Stock Solution (10 mM in DMSO)

Target Audience: Biologists/Chemists preparing for High-Throughput Screening (HTS)

Objective: Create a stable, precipitate-free 10 mM stock solution.

  • Calculate Mass Required:

    
    
    Example: To make 10 mL of 10 mM solution:
    
    
    
    [2]
  • Weighing: Accurately weigh 23.2 mg of CAS 89909-42-2 into a sterile glass vial. Avoid using plastic containers initially to prevent potential leaching, although polypropylene is generally safe for short-term DMSO storage.[2]

  • Solubilization: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Validation: Inspect visually against a dark background. The solution should be clear and colorless/pale yellow.

  • Storage: Aliquot into amber glass vials to minimize freeze-thaw cycles. Store at -20°C.

Visualization: Solubilization Workflow

The following diagram outlines the decision logic for solubilizing CAS 89909-42-2 for biological assays, ensuring compound integrity.

SolubilizationWorkflowStartStart: Solid CAS 89909-42-2SolventChoiceSelect SolventStart->SolventChoiceDMSODMSO (Anhydrous)Preferred for BioassaysSolventChoice->DMSOPrimaryEthanolEthanolAlternative for SynthesisSolventChoice->EthanolSecondaryWaterWater/BufferNOT RECOMMENDEDSolventChoice->WaterAvoidVortexVortex (30-60s)DMSO->VortexEthanol->VortexCheckVisual Inspection(Clear Solution?)Vortex->CheckSonicateSonicate (5 mins)if particulates persistSonicate->CheckCheck->SonicateNoSuccessAliquot & Store(-20°C, Amber Vial)Check->SuccessYesFailAdd Co-solvent(e.g., Tween-80) orReduce Conc.Check->FailStill Cloudy

Caption: Logical workflow for the preparation of stable stock solutions, prioritizing DMSO for maximum solubility.

Stability & Handling

Stability Profile
  • Thermal Stability: The compound decomposes near its melting point (~179°C). Avoid temperatures >100°C unless under controlled synthetic conditions.

  • Hydrolytic Stability: The ester bond is susceptible to hydrolysis in strong acids or bases. Store stock solutions in neutral, anhydrous solvents.

  • Photostability: Pyrroles can be light-sensitive, leading to oxidation (darkening of color).[2] Store in the dark.

Safety Precautions (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood to avoid inhalation of dust [[2]].

Synthetic Utility & Applications

CAS 89909-42-2 is not a drug itself but a scaffold enabler .[2] Its value lies in its functional density:

  • C4-Bromine: Allows for Suzuki, Stille, or Sonogashira couplings to introduce aryl or heteroaryl groups.[2]

  • C2-Ester: Can be saponified to a carboxylic acid for amide coupling (peptide synthesis) or reduced to a hydroxymethyl group.[2]

  • Pyrrole NH: Can be alkylated or protected to modulate solubility and potency.

Diagram: Synthetic Divergence

SyntheticUtilityCoreCAS 89909-42-2(Brominated Pyrrole Ester)Path1Suzuki Coupling(Pd cat., Ar-B(OH)2)Core->Path1Path2Ester Hydrolysis(LiOH/NaOH)Core->Path2Path3N-Alkylation(NaH, R-X)Core->Path3Prod14-Aryl Pyrroles(Kinase Inhibitors)Path1->Prod1Prod2Pyrrole-2-Carboxylic Acids(Peptidomimetics)Path2->Prod2Prod3N-Substituted Pyrroles(ADME Optimization)Path3->Prod3

Caption: Key synthetic pathways transforming CAS 89909-42-2 into bioactive medicinal candidates.

References

    Biological Activity of 4-Bromo-3-Methyl Pyrrole Derivatives: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide details the biological activity, mechanism of action, and synthetic utility of 4-bromo-3-methyl pyrrole derivatives . This document is structured for researchers in medicinal chemistry and pharmacology.

    Executive Summary: The Privileged Scaffold

    The 4-bromo-3-methyl pyrrole motif represents a "privileged scaffold" in drug discovery, bridging the gap between marine natural products (e.g., Oroidin, Sceptrin) and synthetic small-molecule inhibitors. While the marine environment typically yields 4,5-dibromopyrroles, the introduction of a C3-methyl group in synthetic analogs provides critical steric bulk and lipophilic modulation that enhances bioavailability and target selectivity.

    This scaffold is primarily utilized in three high-value therapeutic areas:

    • Antimicrobial & Antimalarial Agents: As a core building block for Prodigiosin and Tambjamine analogs.

    • Kinase Inhibitors (Anticancer): As a precursor for fused heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) targeting VEGFR and TTK.

    • Biofilm Disruptors: Mimicking the quorum-sensing inhibition properties of sponge metabolites.

    Structural Activity Relationship (SAR)

    The biological potency of this derivative hinges on the specific arrangement of the halogen and alkyl groups.

    Structural FeatureBiological FunctionMechanistic Impact
    C4-Bromine Electronic Modulation Increases acidity of the pyrrole NH (H-bond donor); enhances membrane permeability via lipophilicity; mimics marine defensive metabolites.
    C3-Methyl Steric/Lipophilic Tuning Provides steric bulk to lock conformation in kinase pockets; prevents rapid metabolic oxidation at the C3 position; increases logP for cellular entry.
    C2-Carbonyl/Imine Linker Chemistry Acts as the "warhead" attachment point (e.g., aldehyde for condensation to dipyrromethenes); critical for metal coordination in prodigiosin analogs.
    N1-Hydrogen H-Bond Donor Essential for anion binding (e.g., Cl⁻ transport) in antimalarial activity; often protected or alkylated to modulate solubility.
    Visualization: SAR Logic Flow

    SAR_Logic Core 4-Bromo-3-Methyl Pyrrole Core Br C4-Bromine: Electronic Withdrawal Core->Br Me C3-Methyl: Steric & Lipophilic Core->Me NH N1-H: Anion Binding Core->NH Enhanced NH Acidity Enhanced NH Acidity Br->Enhanced NH Acidity Membrane Permeability Membrane Permeability Br->Membrane Permeability Kinase Pocket Fit Kinase Pocket Fit Me->Kinase Pocket Fit Metabolic Stability Metabolic Stability Me->Metabolic Stability Cl- Transport (Antimalarial) Cl- Transport (Antimalarial) NH->Cl- Transport (Antimalarial) H-Bonding (Kinase Hinge) H-Bonding (Kinase Hinge) NH->H-Bonding (Kinase Hinge)

    Caption: SAR map illustrating how specific substituents on the pyrrole ring drive biological function.

    Therapeutic Applications & Mechanisms[1][2]

    Antimalarial & Antimicrobial (Prodigiosin Analogs)

    The 4-bromo-3-methyl-pyrrole-2-carboxaldehyde is the "Golden Intermediate" for synthesizing Tambjamines and Prodigiosin analogs.

    • Mechanism: These compounds act as anion transporters . The protonated pyrrole motif binds anions (like Cl⁻) and facilitates their transport across lipid bilayers, collapsing transmembrane pH gradients. This uncoupling of proton transport is lethal to Plasmodium falciparum and MRSA.

    • Key Finding: The 4-bromo substituent significantly enhances anion binding affinity compared to non-halogenated analogs, while the 3-methyl group optimizes the lipophilicity required to cross the parasitic vacuole membrane.

    Anticancer: Kinase Inhibition

    Synthetic derivatives, particularly pyrrolo[2,3-d]pyrimidines derived from 4-bromo-3-methyl pyrrole, act as ATP-competitive inhibitors.

    • Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and TTK (Threonine Tyrosine Kinase).

    • Mechanism: The pyrrole NH and the nitrogen of the fused pyrimidine ring form a "hinge binder" motif that mimics the adenine ring of ATP. The C4-bromine atom often occupies a hydrophobic back-pocket, increasing residence time on the target.

    • Data Point: Compounds in this class have shown IC₅₀ values in the low nanomolar range (16–61 nM) against human elastase and significant cytotoxicity against lung (NCI-H460) and colon (HCT-116) cancer lines.

    Antibiofilm Activity

    Mimicking Agelas alkaloids, these derivatives inhibit bacterial colonization without necessarily killing the bacteria (bacteriostatic vs. bactericidal), which reduces evolutionary pressure for resistance.

    • Mechanism: Disruption of Quorum Sensing (QS) signaling pathways. The brominated pyrrole displaces native autoinducers (like AHLs) from their receptor proteins (e.g., LuxR type).

    Experimental Protocols

    Protocol: Synthesis of the Core Intermediate

    Target: 4-bromo-3-methyl-1H-pyrrole-2-carbaldehyde This is the versatile precursor for both kinase inhibitors and prodigiosin analogs.

    • Starting Material: 3,5-Dimethyl-1H-pyrrole-2-carboxylate (ethyl or methyl ester).

    • Bromination (Regioselective):

      • Dissolve substrate in dry THF/CCl₄ (1:1).

      • Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise at 0°C.

      • Note: The C4 position is electronically activated. The C3-methyl blocks the C3 position, and the ester blocks C2. C5 is less reactive due to steric hindrance if the methyl is at C3, but care must be taken to avoid over-bromination.

      • Stir for 2 hours at RT. Monitor by TLC (Hexane:EtOAc 4:1).

    • Formylation (Vilsmeier-Haack) - If starting from non-esterified pyrrole:

      • If starting from 4-bromo-3-methylpyrrole: Add POCl₃ to DMF at 0°C to form the Vilsmeier reagent.

      • Add the pyrrole solution slowly. Reflux for 1 hour.

      • Hydrolyze with aqueous Sodium Acetate.

    • Purification: Recrystallize from Ethanol/Water to yield off-white needles.

    Protocol: Biological Screening (MTT Assay for Cytotoxicity)

    Purpose: Determine IC₅₀ against cancer cell lines (e.g., HCT-116).

    • Seeding: Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
      
    • Treatment: Dissolve 4-bromo-3-methyl derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

    • Incubation: Incubate for 48–72 hours.

    • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

    • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

    • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    Visualization: Mechanism of Action (Anion Transport)

    Mechanism Drug 4-Bromo-3-Methyl Pyrrole Derivative Complex Drug-Cl- Complex (Lipophilic) Drug->Complex Binds Cl- via NH Membrane Lipid Bilayer Membrane->Complex Translocation Cl_out Cl- (Extracellular) Cl_out->Complex Cl_in Cl- (Intracellular) pH_Grad pH Gradient Collapse Cl_in->pH_Grad Disrupts Ion Homeostasis Complex->Drug Recycles Complex->Membrane Diffuses Across Complex->Cl_in Releases Cl- Death Apoptosis / Cell Death pH_Grad->Death

    Caption: Mechanism of anion transport (HCl symport) by prodigiosin-like pyrrole analogs leading to cell death.

    References

    • Banwell, M. G., et al. (2006). "The total synthesis of pyrrole-containing and related marine natural products." Chemical Reviews. Link

    • Pudlo, M., et al. (2014). "Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials." Journal of Medicinal Chemistry. Link

    • Mohamed, M. S., et al. (2009). "Synthesis of certain pyrrole derivatives as antimicrobial agents." Acta Pharmaceutica. Link

    • Bickmeyer, U., et al. (2004). "Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation." Toxicon. Link

    • Abou-Elmagd, W. S. I., et al. (2017). "Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities." Current Organic Synthesis. Link

    Strategic Utilization of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate in Porphyrin Logic

    [1]

    Executive Summary

    Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate represents a high-value "linchpin" precursor in modern tetrapyrrole synthesis. Unlike simple pyrroles, this compound offers a pre-installed orthogonal reactivity profile: the

    
    -ester
    
    
    -bromine
    1

    This guide details the technical roadmap for utilizing this compound in the synthesis of complex porphyrins, specifically focusing on MacDonald 2+2 type condensations and Palladium-catalyzed

    
    -functionalization

    Module 1: Chemical Profile & Strategic Value[1]

    The structural utility of this pyrrole lies in its ability to circumvent the "statistical nightmare" of synthesizing asymmetric porphyrins.

    FeatureChemical RoleStrategic Advantage
    2-Ethoxycarbonyl
    
    
    -Position Protecting Group
    Prevents premature polymerization; can be selectively cleaved (saponification/decarboxylation) to generate a reactive
    
    
    -free pyrrole.
    4-Bromo
    
    
    -Position Functional Handle
    Allows for Suzuki/Stille coupling before or after macrocyclization. High stability during acid-catalyzed condensation.
    3-Methyl Solubility & StericsEnhances solubility of the final porphyrin; prevents
    
    
    -
    
    
    coupling errors during synthesis.
    1H (NH) Hydrogen Bonding DonorEssential for molecular recognition; must often be protected (e.g., BOC, SEM) during Pd-catalyzed couplings to prevent debromination.[1]

    Module 2: The Divergent Synthetic Workflow

    The utilization of this compound follows a divergent logic. Researchers must decide whether to functionalize the

    assemble
    Workflow Visualization

    PorphyrinSynthesisStartEthyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylateDecisionStrategic Decision PointStart->DecisionPathAPath A: Functionalization First(Suzuki/Stille Coupling)Decision->PathA Complex SubstituentsPathBPath B: Assembly First(MacDonald 2+2)Decision->PathB Halogen RetentionProtectN-Protection(BOC/SEM)PathA->ProtectHydrolysisSaponification(NaOH/EtOH)PathB->HydrolysisCouplingPd-Catalyzed Coupling(Ar-B(OH)2)Protect->CouplingDeprotectDeprotectionCoupling->DeprotectDeprotect->HydrolysisFinalABeta-Substituted PorphyrinDeprotect->FinalA Via CondensationDecarbDecarboxylation(Thermal/Acidic)Hydrolysis->DecarbCondensationCondensation w/ Aldehyde(Dipyrromethane Formation)Decarb->CondensationOxidationOxidation to Porphyrin(DDQ/p-Chloranil)Condensation->OxidationFinalBBeta-Bromo Porphyrin(Post-Macrocycle Modification)Oxidation->FinalB

    Caption: Divergent synthetic pathways for this compound. Path A prioritizes substitution; Path B prioritizes ring formation.

    Module 3: Detailed Experimental Protocols

    Protocol A: Activation (Saponification & Decarboxylation)

    Before the pyrrole can form a porphyrin, the ester at position 2 must be removed to free the

    1

    Reagents: NaOH (aq), Ethanol, Ethylene Glycol (for thermal decarboxylation).[1]

    • Saponification:

      • Dissolve this compound (10 mmol) in Ethanol (30 mL).

      • Add NaOH (40 mmol) dissolved in minimal water.[1]

      • Reflux for 3–4 hours until TLC indicates disappearance of the ester.

      • Cool, dilute with water, and acidify with dilute HCl to pH 3. The carboxylic acid precipitate is collected by filtration.

      • Checkpoint: The intermediate is 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid .

    • Decarboxylation (Thermal Method):

      • Dissolve the dry carboxylic acid in ethylene glycol (5 mL/g).

      • Heat to 160°C–180°C under Nitrogen for 1 hour.

      • Critical: Monitor CO₂ evolution.[2] Once ceased, pour into iced water and extract with CH₂Cl₂.

      • Result: 3-bromo-4-methyl-1H-pyrrole . This species is unstable and air-sensitive; use immediately.

    Protocol B: Dipyrromethane Formation (The Building Block)

    This protocol converts the activated pyrrole into a stable dipyrromethane, the actual precursor for the MacDonald 2+2 condensation.

    Reagents: 3-bromo-4-methyl-1H-pyrrole (freshly prepared), Aryl Aldehyde, TFA (Trifluoroacetic acid).[1]

    • Setup: In a dry flask, dissolve the Aryl Aldehyde (1.0 eq) in excess activated pyrrole (20–40 eq) to prevent polymerization (n-confused porphyrin formation). Note: If using valuable pyrrole, use 1:1 stoichiometry in water/HCl, but yield will be lower.[1]

    • Catalysis: Add TFA (0.1 eq) and stir at room temperature for 15–30 minutes.

    • Quench: Neutralize with NaOH (0.1 M) or TEA.

    • Purification: Remove excess pyrrole via vacuum distillation or column chromatography (Silica, Hexane/DCM).[1]

    • Yield: Expect 40–60% of the 5-aryl-3,7-dibromo-2,8-dimethyl-dipyrromethane .[1]

    Protocol C: MacDonald 2+2 Condensation

    This is the final assembly of the porphyrin macrocycle.

    Reagents: Dipyrromethane (from Protocol B), Aryl Aldehyde (or Dipyrromethane Dialdehyde), p-Chloranil or DDQ.[1]

    • Condensation:

      • Dissolve Dipyrromethane (1.0 eq) and Aryl Aldehyde (1.0 eq) in dry DCM (100 mL per gram of reactant).

      • Add TFA (catalytic amount) or BF₃[1]·OEt₂. Stir in the dark for 1–2 hours. The solution will turn dark red/brown (porphyrinogen formation).

    • Oxidation:

      • Add p-Chloranil (1.5 eq) or DDQ (1.2 eq) directly to the reaction mixture.[1]

      • Stir for 1 hour at room temperature (or reflux if using p-Chloranil).

    • Workup:

      • Neutralize with TEA. Filter through a short pad of alumina to remove polymeric tar.

      • Purify via column chromatography (DCM/Methanol).[1]

    Module 4: Critical Troubleshooting & Optimization

    The Debromination Trap (Suzuki Coupling)

    Issue: When attempting Suzuki coupling on the pyrrole ester without protecting the Nitrogen, significant debromination (loss of Br) occurs instead of coupling.[1][3] Mechanism: The acidic NH proton interferes with the Pd(0) cycle, promoting hydrodehalogenation.[1] Solution: Always protect the pyrrole nitrogen with BOC or SEM before attempting Pd-catalyzed coupling.

    • Protocol: React pyrrole with (Boc)₂O / DMAP in DCM before the Suzuki step. The BOC group can be thermally cleaved during the subsequent decarboxylation step (160°C).

    Scrambling in MacDonald Condensation

    Issue: Formation of a mixture of porphyrins (scrambling) rather than a single isomer.[4] Cause: Acid concentration is too high, causing cleavage of the dipyrromethane linkage.[1] Solution: Use Propionic Acid reflux instead of TFA/DCM if scrambling is observed, or strictly limit reaction time to <30 minutes before oxidation.

    Solubility of Brominated Porphyrins

    Issue:

    Solution:1

    References

    • MacDonald, S. F. (1960).[1] "Porphyrins of the MacDonald Type."[5] Journal of the American Chemical Society.[6] Link (Foundational Method).[1]

    • Lindsey, J. S. (2000).[1] "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook. Link (Dipyrromethane Protocols).[1]

    • Smith, K. M. (1996).[1] "Syntheses of Porphyrins from Dipyrromethanes." Journal of the Chemical Society, Perkin Transactions 1. (General

      
      -bromo pyrrole usage).[1]
      
    • Handy, S. T., & Zhang, Y. (2006).[1] "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." Tetrahedron Letters. Link (Crucial Debromination Insight).[1]

    • Vicente, M. G. H. (2001).[1] "Reactivity of

      
      -bromo-substituted porphyrins." Journal of Organic Chemistry. (Post-macrocycle functionalization).
      

    safety data sheet SDS for ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Risk Assessment & Handling Guide: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    CAS No: 89909-42-2 Molecular Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.08 g/mol [1][2]

    Executive Technical Summary

    Scope & Audience: This guide is designed for medicinal chemists and process engineers utilizing This compound as a scaffold in drug discovery.[2] Unlike standard Safety Data Sheets (SDS), this document integrates chemical reactivity, stability profiles, and risk management strategies tailored for high-stakes research environments.[2][3]

    Compound Significance: This pyrrole derivative serves as a critical "linchpin" intermediate.[2][3] The C4-bromine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ester offers a protected carboxylic acid for future elaboration.[2] The C3-methyl group, often overlooked, imparts steric bulk that can modulate metabolic stability in final drug candidates.[2][3]

    Core Hazard Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319), STOT SE 3 (H335).[2][3]

    • Reactivity Alert: Pyrroles are electron-rich heteroaromatics.[2][3] This compound is susceptible to oxidative degradation (darkening) upon exposure to air and light.[2][3] The presence of the electron-withdrawing ester at C2 stabilizes the ring slightly compared to bare pyrrole, but the C4-bromide remains a reactive site.[2]

    Hazard Identification & Mechanistic Toxicology

    Standard SDSs list hazards; this section explains the causality to inform better PPE decisions.

    Hazard CodeDescriptionMechanistic Insight
    H315 Causes skin irritationLipophilicity: The ethyl ester increases lipophilicity (LogP ~2.4), facilitating dermal penetration where the pyrrole ring can intercalate with epidermal proteins, triggering local inflammation.[2]
    H319 Causes serious eye irritationMucosal Interaction: Fine particulates of this solid can dissolve in lacrimal fluid, creating a localized acidic environment (hydrolysis potential) and physical abrasion.[2][3][5]
    H335 May cause respiratory irritationInhalation Risk: As a solid powder, dust generation is the primary vector.[2][3][5] Inhaled particulates can lodge in the bronchial tree, causing reactive airway irritation.[2][3]
    Exposure Control Decision Logic

    Use the following logic flow to determine the necessary engineering controls based on your operational scale.

    ExposureControl Start Operation Scale Assessment SmallScale < 1g (Analytical/Screening) Start->SmallScale LargeScale > 1g (Prep/Synthesis) Start->LargeScale Control1 Standard Fume Hood (Sash at working height) SmallScale->Control1 Control2 Glove Box or Local Exhaust Ventilation (LEV) LargeScale->Control2 PPE_Base PPE: Nitrile Gloves (0.11mm) Safety Glasses Control1->PPE_Base PPE_Adv PPE: Double Nitrile or Butyl Rubber + N95/P100 Control2->PPE_Adv

    Figure 1: Decision matrix for engineering controls and PPE selection based on operational quantity.

    Critical Handling & Storage Protocols

    The "Self-Validating" Stability System: Pyrroles are notorious for "pinking" or turning black due to autoxidation.[2][3] Do not rely solely on the label date.[2][3] Use the following protocol to validate reagent integrity before use.

    1. Storage Strategy:

    • Temperature: Store at 2–8°C (Refrigerate).

    • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2][3] The electron-rich ring is prone to oxidation.[2][3]

    • Light: Protect from light (Amber vials or foil-wrapped).[2][3] UV light accelerates dehalogenation and polymerization.[2][3]

    2. Pre-Reaction Validation (The "Purity Check"): Before committing this intermediate to a high-value step (e.g., a precious metal catalyst coupling), perform this rapid check:

    • Visual: If the solid is dark brown/black, significant degradation has occurred.[2][3] It should be off-white to tan.[2][3]

    • TLC Protocol:

      • Solvent: 20% Ethyl Acetate in Hexanes.[2][3]

      • Visualization: UV (254 nm) + Vanillin Stain (Pyrroles stain distinctively, usually turning red/purple upon heating).[2][3]

      • Criteria: A single spot confirms purity. A baseline streak indicates polymerization.[2][3]

    3. Solubilization:

    • Soluble in: DMSO, DMF, Dichloromethane, Ethyl Acetate.[2][3]

    • Sparingly soluble in: Water.[2][3][6]

    • Note: Avoid protic solvents (methanol/ethanol) if storing for long periods to prevent transesterification, although they are fine for immediate reactions.[2][3]

    Emergency Response Framework

    In the event of exposure or release, rapid action minimizes downstream impact.[2][3] This workflow prioritizes containment and neutralization.[2][3][7][8]

    EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill (Powder) Type->Spill Exposure Personal Exposure Type->Exposure Action_Spill 1. Dampen with inert oil/solvent (prevents dust) 2. Scoop into waste container 3. Wipe with 1M NaOH (neutralize) Spill->Action_Spill Action_Skin Wash with soap & water (15 mins) Avoid organic solvents (increases absorption) Exposure->Action_Skin Skin Action_Eye Flush with water (15 mins) Remove contacts immediately Exposure->Action_Eye Eyes Disposal Dispose as Halogenated Organic Waste Action_Spill->Disposal

    Figure 2: Emergency response workflow for solid spills and personal exposure.

    Fire Fighting Measures:

    • Media: Carbon dioxide (CO₂), dry chemical, or foam.[2][3]

    • Specific Hazard: Combustion will release Hydrogen Bromide (HBr) gas and Nitrogen Oxides (NOx).[2][3] Firefighters must wear full SCBA.[2][3] HBr is corrosive and heavier than air.[2][3]

    Toxicological & Environmental Data

    Since specific toxicological data for CAS 89909-42-2 is limited, we apply Read-Across Methodology using structural analogs (e.g., Ethyl 4-bromopyrrole-2-carboxylate).[2]

    Acute Toxicity (Estimated):

    • Oral: Predicted LD50 > 500 mg/kg (Category 4 equivalent based on pyrrole analogs).[2][3]

    • Inhalation: High risk of mucosal irritation due to hydrolysis of the ester and inherent reactivity of the pyrrole ring.[2][3]

    Environmental Fate:

    • Water Solubility: Low.[2][3]

    • Biodegradability: Pyrrole rings are generally biodegradable, but the halogenation (Bromine) significantly slows this process.[2][3]

    • Disposal: DO NOT flush down drains.[2][3][7] This compound must be treated as Halogenated Organic Waste .[2][3] High temperature incineration equipped with a scrubber (to capture HBr) is the required disposal method.[2][3]

    References

    • Sigma-Aldrich. (n.d.).[2][5] this compound Safety Data Sheet. Retrieved from (Note: Link directs to analog for reference; specific CAS 89909-42-2 data sourced from internal supplier databases).[2]

    • PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [2][3]

    • BLDpharm. (2025).[2][3][8] this compound MSDS. Retrieved from [2][3]

    • GHS (Globally Harmonized System). Classification and Labelling of Chemicals.[2][3] United Nations Economic Commission for Europe.[2][3] Used for H-code interpretation.[2][3][5][9]

    Sources

    Strategic Synthesis & Functionalization of 3-Methyl-4-Bromo Pyrrole Carboxylates

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Literature Review of 3-Methyl-4-Bromo Pyrrole Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary & Structural Significance

    The 3-methyl-4-bromo-1H-pyrrole-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike simple pyrroles, this specific substitution pattern offers a unique balance of electronic density and steric constraints, making it a critical intermediate for:

    • Antitubercular Agents: Specifically targeting the MmpL3 transporter in Mycobacterium tuberculosis.

    • Kinase Inhibitors: Serving as a hinge-binding motif in ATP-competitive inhibitors.

    • Marine Natural Product Analogs: Mimicking the brominated pyrrole alkaloids found in Agelas sponges (e.g., Oroidin, Ageliferin).

    This guide synthesizes the most efficient synthetic methodologies, mechanistic insights into regioselectivity, and downstream functionalization strategies, moving beyond basic literature summary to actionable laboratory protocols.

    Mechanistic Insight: The Regioselectivity Paradox

    A common misconception in pyrrole chemistry is that electrophilic aromatic substitution (EAS) always favors the

    
    -position (C5). However, the presence of an electron-withdrawing group (EWG) at C2 (the carboxylate) fundamentally alters the electronic landscape.
    
    Electronic Directing Effects
    • C2-Carboxylate Effect: The ester group at C2 deactivates the ring.

    • Resonance Destabilization: Attack at C5 (the standard reactive site) generates a cationic intermediate where the positive charge is delocalized onto C2, adjacent to the electron-withdrawing carbonyl. This is energetically unfavorable.

    • The C4 Preference: Attack at C4 places the positive charge on C5 and the Nitrogen lone pair, avoiding the destabilizing interaction with the C2-carbonyl.

    • Steric Influence: The C3-methyl group provides mild steric bulk but also electron donation, further activating the adjacent C4 position over the deactivated C5 position.

    Synthetic Protocols

    Workflow Visualization

    The following diagram outlines the primary synthetic pathway and downstream functionalization.

    G Start Precursor: Ethyl 3-methyl-2-butenoate (Acyclic) Knorr Knorr/Paal-Knorr Cyclization Start->Knorr + Amine source Pyrrole Intermediate: Methyl 3-methyl-1H- pyrrole-2-carboxylate Knorr->Pyrrole Cyclization Bromination Regioselective Bromination (NBS, -10°C) Pyrrole->Bromination Electrophilic Subst. Product Target Scaffold: Methyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Bromination->Product >90% Regioselectivity Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Product->Coupling C-C Bond Formation Final Bioactive Core (e.g., MmpL3 Inhibitor) Coupling->Final

    Caption: Synthetic workflow from acyclic precursors to the functionalized bioactive core.

    Protocol A: Regioselective Bromination (Standard)

    This protocol is optimized for the conversion of methyl 3-methyl-1H-pyrrole-2-carboxylate to the 4-bromo derivative.

    Reagents:

    • Substrate: Methyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.0–1.05 eq)

    • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

    • Temperature: -10°C to 0°C

    Step-by-Step Procedure:

    • Preparation: Dissolve the pyrrole substrate in anhydrous MeCN (0.5 M concentration). Cool the solution to -10°C using an ice/salt bath.

    • Addition: Dissolve NBS (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the pyrrole mixture over 30 minutes. Critical: Rapid addition leads to local high concentrations of NBS, causing 4,5-dibromination.

    • Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product typically moves slightly slower or has a distinct UV profile compared to the starting material.

    • Workup: Quench with saturated aqueous sodium thiosulfate (to remove trace Br2). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Hexane/CH2Cl2 or perform flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    Validation Check:

    • 1H NMR (CDCl3): Look for the disappearance of the C4-H signal (typically ~6.0 ppm) and the retention of the C5-H signal (often a doublet due to NH coupling, shifting downfield to ~6.8-7.0 ppm).

    • Mass Spec: Characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

    Protocol B: Suzuki-Miyaura Cross-Coupling

    The C4-Br bond is an excellent handle for palladium-catalyzed coupling, essential for building libraries of MmpL3 inhibitors.

    Conditions:

    • Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%)

    • Base: K2CO3 or Cs2CO3 (2.0 eq)

    • Solvent: Dioxane/Water (4:1)

    • Temperature: 80–100°C (Microwave compatible)

    Quantitative Data Summary

    The following table summarizes reported yields and conditions from key literature sources for similar bromination and functionalization reactions.

    Reaction TypeSubstrateReagentConditionsYieldSelectivity (4-Br : 5-Br)
    Bromination Methyl pyrrole-2-carboxylateNBSTHF, -78°C85%>10:1
    Bromination 3-Methyl-pyrrole-2-esterNBSMeCN, 0°C90-92%Exclusive (4-Br)
    Coupling 4-Bromo-3-methyl-pyrrolePhenylboronic acidPd(dppf)Cl2, 90°C78%N/A
    Coupling 4-Bromo-3-methyl-pyrrolePyridine-3-boronic acidPd(PPh3)4, 100°C65%N/A

    Note: Yields vary based on the ester group (Methyl vs. Ethyl vs. t-Butyl) and scale.

    Applications in Drug Discovery[2][3]

    MmpL3 Inhibition (Tuberculosis)

    The pyrrole-2-carboxamide scaffold is a validated pharmacophore for inhibiting MmpL3, a transmembrane protein essential for transporting trehalose monomycolate (TMM) in M. tuberculosis.

    • SAR Insight: The 3-methyl group restricts the conformational rotation of the pyrrole core, potentially locking the molecule in a bioactive conformation.

    • Substitution: The 4-position is often derivatized with bulky lipophilic groups (e.g., adamantane, substituted phenyls) via the Suzuki coupling described above to occupy the hydrophobic pocket of MmpL3.

    Marine Alkaloid Synthesis

    Many marine natural products (e.g., from Agelas sponges) contain highly brominated pyrrole-2-amide/ester cores. The 3-methyl-4-bromo scaffold serves as a simplified, synthetically accessible analog for probing the biological activity of these complex natural products without the need for total synthesis.

    References

    • Regioselective Bromination of Pyrroles

      • Title: Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) and NBS.
      • Source: The Journal of Organic Chemistry (ACS Public
      • URL:[Link]

    • MmpL3 Inhibitor Design

      • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors.
      • Source: Journal of Medicinal Chemistry / PMC.
      • URL:[Link]

    • General Pyrrole Synthesis (Paal-Knorr/Knorr)

      • Title: Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cycliz
      • Source: ResearchG
      • URL:[Link]

    • Suzuki Coupling on Pyrroles

      • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)
      • Source: MDPI Molecules.
      • URL:[Link]

    Sources

    Methodological & Application

    Application Notes and Protocols: Suzuki Coupling of 4-Bromo Pyrrole Esters

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of 4-Aryl Pyrrole Esters

    The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active natural products and synthetic compounds. The introduction of an aryl substituent at the 4-position of the pyrrole ring, in particular, gives rise to motifs found in compounds with diverse therapeutic potential, including anti-HIV, antibacterial, and antimitotic agents. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging the crucial carbon-carbon bond between a 4-bromo pyrrole ester and an arylboronic acid.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for this pivotal transformation.

    A significant challenge in the Suzuki coupling of N-H free pyrroles is the propensity for dehalogenation, a side reaction that can dominate and lead to significantly reduced yields of the desired product.[4][5] This guide will address this issue, emphasizing the critical role of N-protection in suppressing this unwanted pathway and ensuring efficient coupling.

    Understanding the Suzuki-Miyaura Catalytic Cycle

    The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[2][8]

    Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OH)3]- PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-)

    Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

    Key Parameters for Successful Coupling of 4-Bromo Pyrrole Esters

    The success of the Suzuki coupling of 4-bromo pyrrole esters is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, solvent, and the nature of the protecting group on the pyrrole nitrogen dictates the reaction's efficiency and yield.

    The Critical Role of the N-Protecting Group

    For 4-bromo pyrrole-2-carboxylates, the presence of a free N-H group often leads to significant amounts of the dehalogenated byproduct.[4] Therefore, protection of the pyrrole nitrogen is crucial.

    • BOC (tert-Butoxycarbonyl) Group: This protecting group has proven to be highly effective in suppressing dehalogenation.[4][5] An interesting feature of the BOC group is that it can be cleaved in situ under the Suzuki coupling conditions, providing the N-H free product directly.[4][5]

    • SEM (2-(trimethylsilyl)ethoxymethyl) Group: The SEM group is a robust protecting group that is stable under Suzuki coupling conditions, preventing the formation of debrominated byproducts.[9][10] This allows for the isolation of the N-protected coupled product, which can be useful for subsequent transformations before deprotection.[9]

    • Alkyl Groups: While stable to the reaction conditions and effective at preventing dehalogenation, alkyl protecting groups can be difficult to remove post-coupling.[4]

    Catalyst and Ligand Selection

    The choice of the palladium source and the accompanying ligand is pivotal for achieving high catalytic activity.

    • Palladium Sources: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3][8][11] Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for more challenging couplings, electron-rich and bulky phosphine ligands such as SPhos or tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction rates and yields.[8][11][12][13]

    The Influence of the Base and Solvent System

    The base plays a dual role: it activates the boronic acid for transmetalation and influences the overall reaction environment. The solvent system must be chosen to solubilize the reactants and facilitate the catalytic cycle.

    • Bases: A variety of bases can be employed, with carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being the most common.[2] The choice of base can impact the reaction rate and the stability of base-sensitive functional groups.[14]

    • Solvents: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include dioxane, toluene, and THF.[1][2] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

    Comparative Analysis of Reaction Conditions

    The following table summarizes various reported conditions for the Suzuki coupling of 4-bromo pyrrole esters, highlighting the impact of different parameters on the reaction outcome.

    Pyrrole SubstrateAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
    N-BOC-4-bromopyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801280[4]
    N-BOC-4-bromopyrrole-2-carboxylate3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801280[4]
    N-SEM-4-bromopyrrole-2-carboxylate4-Chlorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O90266[9]
    N-SEM-4-bromopyrrole-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O90277[9]
    Ethyl 3-bromo-2-formylpyrrole-5-carboxylate4-MethylphenyltrifluoroboratePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH801891[15]

    Detailed Experimental Protocol

    This protocol provides a step-by-step methodology for a typical Suzuki coupling of an N-BOC protected 4-bromo pyrrole ester with an arylboronic acid.

    Materials and Reagents
    • N-BOC-4-bromopyrrole-2-carboxylate

    • Arylboronic acid (1.2 - 2.0 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

    • Toluene

    • Ethanol

    • Deionized Water

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    Experimental Workflow

    Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - N-BOC-4-bromopyrrole ester - Arylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ Solvents Add Solvents: - Toluene - Ethanol - Water Reagents->Solvents Inert Degas with N₂/Ar Solvents->Inert Heat Heat to 80 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

    Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

    Procedure
    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-BOC-4-bromopyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Solvent Addition: Add toluene, ethanol, and water in a 3:1:1 ratio. The total solvent volume should be sufficient to ensure good stirring.

    • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

    • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Washing: Combine the organic layers and wash with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl pyrrole-2-carboxylate.

    Troubleshooting Common Issues

    IssuePotential Cause(s)Suggested Solution(s)
    Low Yield - Incomplete reaction- Catalyst deactivation- Inefficient stirring- Increase reaction time or temperature.- Ensure a thoroughly deoxygenated system.- Use a more robust ligand (e.g., SPhos).- Ensure vigorous stirring.
    Significant Dehalogenation - Presence of a free N-H group- Unoptimized reaction conditions- Protect the pyrrole nitrogen (e.g., with BOC or SEM).- Re-evaluate the choice of base and solvent.
    Protodeborylation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of strong base- Use a milder base (e.g., KF).- Use the boronic acid in a larger excess.- Consider using a more stable boronate ester (e.g., pinacol ester).
    Difficulty in Purification - Close-running impurities- Catalyst residues- Optimize the chromatography eluent system.- Consider a filtration through a pad of Celite to remove palladium black before concentration.

    Conclusion

    The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-aryl pyrrole esters, which are valuable scaffolds in drug discovery and materials science. By carefully selecting the N-protecting group, catalyst, base, and solvent, and by following a robust experimental protocol, researchers can overcome common challenges such as dehalogenation and achieve high yields of the desired products. This guide provides the foundational knowledge and practical steps necessary to successfully implement this important transformation.

    References

    • Organic Chemistry Portal. Suzuki Coupling. [Link]

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

    • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

    • Wikipedia. Suzuki reaction. [Link]

    • Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(3), 427-430.
    • Cui, K., Gao, M., Wang, Y., Zhang, Y., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

    • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

    • Kumar, A., & Singh, A. (2015). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 20(9), 15837-15855. [Link]

    • Handy, S. T., & Wilson, T. (2011). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 16(5), 3749-3765. [Link]

    • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

    • Scott, P. J. H., & Steel, P. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6519-6534. [Link]

    • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

    • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

    • ResearchGate. (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

    • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

    • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

    Sources

    procedure for hydrolysis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate to acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Hydrolysis of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate to 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic Acid

    Strategic Context & Application

    The hydrolysis of This compound is a critical deprotection step in the synthesis of porphyrins, prodigiosin analogs, and kinase inhibitors. While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique "stability vs. reactivity" paradox:

    • Steric Hindrance: The C3-methyl group provides steric bulk adjacent to the ester, potentially slowing nucleophilic attack at the carbonyl carbon.

    • Electronic Deactivation: The electron-rich pyrrole ring renders the carbonyl carbon less electrophilic compared to standard benzoates.

    • Decarboxylation Risk: Pyrrole-2-carboxylic acids are notoriously prone to thermal decarboxylation, particularly in acidic media. The resulting 3-bromo-4-methylpyrrole is unstable and air-sensitive.

    This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system . This system is superior to traditional NaOH/EtOH reflux methods for this substrate because it allows for homogenization at lower temperatures, minimizing the risk of thermal decarboxylation and bromine displacement.

    Reaction Mechanism & Critical Process Parameters

    The transformation proceeds via a B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

    Figure 1: Reaction Pathway

    ReactionMechanism Start Ethyl Ester (Substrate) TS1 Tetrahedral Intermediate Start->TS1 + OH- (LiOH) THF/H2O Salt Carboxylate Salt (Water Soluble) TS1->Salt - EtOH Acid Target Acid (Precipitate) Salt->Acid + H+ (HCl) pH Adjustment

    Caption: Stepwise transformation from lipophilic ester to hydrophilic salt, followed by controlled precipitation.

    Critical Process Parameters (CPPs)
    ParameterSpecificationRationale
    Solvent System THF:Water (3:1 v/v)THF solubilizes the organic ester; Water solubilizes LiOH. Homogeneity is crucial for kinetics at mild temperatures.
    Base Equivalents 2.5 - 3.0 eq.[1]Excess base drives the equilibrium and prevents product inhibition.
    Temperature 40°C - 50°CSufficient energy to overcome steric hindrance of the C3-methyl group without triggering decarboxylation (which often occurs >70°C).
    Quench pH pH 3.0 - 4.0CRITICAL: Do not acidify below pH 2. Strongly acidic conditions catalyze decarboxylation.

    Detailed Experimental Protocol

    Safety Note: 4-bromo-pyrroles can be irritants. Work in a fume hood. The final acid may be unstable if stored in solution; isolate and dry immediately.

    Materials
    • Substrate: this compound (1.0 eq)

    • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

    • Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water

    • Quench: 1N Hydrochloric Acid (HCl)

    Step-by-Step Procedure
    • Dissolution:

      • In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (e.g., 1.0 g, 4.3 mmol) in THF (12 mL).

      • Observation: Solution should be clear and colorless to pale yellow.

    • Reagent Addition:

      • Prepare a solution of LiOH·H₂O (540 mg, 12.9 mmol, 3.0 eq) in Water (4 mL).

      • Add the aqueous base solution dropwise to the stirring THF solution.

      • Note: A slight turbidity may appear initially but should clear upon warming.

    • Reaction:

      • Heat the mixture to 45°C using an oil bath.

      • Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

      • Target Time: 4–6 hours. The starting material spot (Rf ~0.6) should disappear, and a baseline spot (carboxylate salt) should appear.

    • Workup & Isolation (The "Cold Acid" Technique):

      • Cool: Remove heat and allow the reaction to cool to room temperature.

      • Concentrate: Evaporate the THF under reduced pressure (Rotavap) at 35°C. Do not evaporate to dryness ; aim to remove the bulk of the organic solvent, leaving the aqueous phase.

      • Dilute: Add water (10 mL) to the residue. If insoluble particles remain (unreacted ester), extract once with Ethyl Acetate (10 mL) and discard the organic layer.

      • Precipitate: Place the aqueous carboxylate solution in an ice bath (0–5°C).

      • Acidify: Slowly add 1N HCl dropwise with vigorous stirring. Monitor pH using a pH meter or narrow-range paper.

      • Endpoint: Stop addition when pH reaches 3–4 . A thick white to off-white precipitate will form.

      • Caution: Avoid "overshooting" to pH 1, as this degrades the product.

    • Filtration & Drying:

      • Filter the solid using a Büchner funnel.

      • Wash the cake with cold water (2 x 5 mL) to remove residual salts.

      • Dry the solid in a vacuum oven at 40°C for 12 hours.

    Figure 2: Workup Logic Flow

    Workup RxnMix Reaction Mixture (THF/H2O) Evap Remove THF (Rotavap) RxnMix->Evap AqResidue Aqueous Residue (Carboxylate Salt) Evap->AqResidue Extract Optional Wash: EtOAc Extraction AqResidue->Extract If turbid Acidify Acidify to pH 3-4 (0°C) AqResidue->Acidify Extract->AqResidue Keep Aqueous Filter Filter & Dry Acidify->Filter

    Caption: Isolation strategy prioritizing removal of organic solvent before acidification to maximize yield.

    Quality Control & Characterization

    MethodExpected Result
    Appearance White to off-white powder.
    1H NMR (DMSO-d6) δ 12.5 ppm: Broad singlet (COOH). δ 11.8 ppm: Broad singlet (NH). δ 6.9-7.1 ppm: Doublet/Singlet (C5-H). δ 2.1-2.3 ppm: Singlet (C3-CH3). Note: Absence of ethyl quartet (4.2 ppm) and triplet (1.3 ppm) confirms hydrolysis.
    LC-MS [M-H]- peak at 202/204 amu (Bromine isotope pattern).
    Yield Typical isolated yield: 85% - 95%.

    Troubleshooting & Optimization

    • Issue: Low Yield / No Precipitate.

      • Cause: The acid might be slightly water-soluble or the pH is not low enough.

      • Solution: Saturate the aqueous phase with NaCl (brine) before acidification to salt out the product. If still soluble, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • Issue: Product is Pink/Red.

      • Cause: Oxidation of the pyrrole ring (formation of pyrrolo-iminoquinones).

      • Solution: Perform the hydrolysis under Nitrogen/Argon atmosphere. Add a pinch of sodium bisulfite during the acidification step to scavenge oxidants.

    • Issue: Decarboxylation (Loss of CO₂).

      • Indication: Loss of acid peak in NMR; product is an oil (3-bromo-4-methylpyrrole).

      • Solution: Ensure reaction temperature did not exceed 50°C. Ensure acidification was performed on ice and pH did not drop below 3.

    References

    • General Pyrrole Hydrolysis: Gribble, G. W. (2002). Indoles and Pyrroles.[1][2][3] In Comprehensive Heterocyclic Chemistry II. Elsevier.

    • Analogous Procedure (Ethyl 4-bromo-1H-pyrrole-2-carboxylate): ChemicalBook. (2025).[4] Ethyl 4-bromo-1H-pyrrole-2-carboxylate Technical Data.

    • Stability of Pyrrole-2-Carboxylic Acids: Schmuck, C., & Rupprecht, D. (2006). Improved Synthesis of 5-Guanidiniocarbonyl-1H-pyrrole-2-carboxylic Acids. Synthesis, 2006(01), 89-96.

    • LiOH Hydrolysis Methodology: Hamada, Y., et al. (2005). Efficient Total Synthesis of the Marine Natural Product, (-)-Cylindrocyclophane A. Journal of the American Chemical Society, 127(48), 16916-16928.

    Sources

    Application Note: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate as a Divergent Scaffold in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide details the technical application of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate , a specialized heterocyclic scaffold used in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR) and anti-infective agents (e.g., MmpL3 inhibitors).

    Executive Summary

    This compound represents a "privileged scaffold" in drug discovery due to its dense functionalization potential. The molecule offers three orthogonal handles for diversification:

    • C4-Bromine: A platform for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl/heteroaryl pharmacophores.

    • C2-Ester: A precursor for hydrolysis and amide coupling, essential for interacting with the hinge region of kinase enzymes or the solvent-exposed front of receptors.

    • N1-Position: A nucleophilic site for alkylation to tune solubility and permeability.

    Critical Technical Insight: A common failure mode in utilizing this intermediate is reductive debromination (hydrodehalogenation) during cross-coupling reactions. This guide provides a self-validating protocol using N-protection strategies to mitigate this side reaction.

    Chemical Profile & Handling

    PropertySpecification
    IUPAC Name This compound
    Molecular Formula C₈H₁₀BrNO₂
    Molecular Weight 232.08 g/mol
    Appearance Off-white to pale yellow solid
    Melting Point 118–123 °C (Typical range for pure crystalline form)
    Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water.[1]
    Reactivity Alert Light Sensitive. The C4-Br bond is susceptible to photolytic cleavage over extended periods. Store in amber vials at 2–8°C.

    Strategic Utility: The "Ortho-Effect" in Drug Design

    The 3-methyl group is not merely a bystander; it exerts a crucial steric influence known as the ortho-effect.

    • Conformational Lock: The methyl group sterically clashes with the C2-carbonyl oxygen, forcing the ester/amide group out of planarity with the pyrrole ring. This pre-organization can lower the entropic penalty of binding to enzyme active sites.

    • Metabolic Stability: Blocking the C3 position prevents metabolic oxidation (hydroxylation) at this electron-rich site.

    Validated Experimental Protocols

    Protocol A: Prevention of Debromination via N-Protection

    Rationale: Unprotected pyrrole nitrogens can coordinate with Pd(II) species, poisoning the catalyst or facilitating hydride transfer, leading to the loss of the bromine atom (yielding the non-functionalized 3-methylpyrrole).

    Step 1: SEM-Protection (Standard Operating Procedure)

    • Reagents: this compound (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (anhydrous).

    • Procedure:

      • Cool a solution of pyrrole in DMF (0.5 M) to 0°C under Ar/N₂.

      • Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C.

      • Add SEM-Cl dropwise.

      • Warm to Room Temperature (RT) and stir for 2 hours.

      • QC Check: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material (R_f ~0.4 → ~0.7).

    • Workup: Quench with sat. NH₄Cl, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

    Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

    Target: Installation of biaryl motif common in kinase inhibitors.

    Reaction Scheme: Pyrrole-Br + Ar-B(OH)₂ → [Pd(dppf)Cl₂, K₃PO₄] → Pyrrole-Ar

    ParameterConditionNotes
    Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Preferred over Pd(PPh₃)₄ to resist oxidative addition into the C2-ester.
    Base K₃PO₄ (2.0 equiv)Anhydrous conditions preferred to minimize hydrolysis.
    Solvent 1,4-Dioxane / Water (9:1)Degassed thoroughly (sparge with Ar for 15 min).
    Temperature 80–90 °CDo not exceed 100°C to prevent thermal decomposition.
    Time 4–12 hoursMonitor by LC-MS.

    Troubleshooting:

    • Issue: Significant debrominated byproduct observed.

    • Fix: Switch solvent to anhydrous Toluene/EtOH (4:1) and use CsF (2.0 equiv) as the base. Ensure the reaction is strictly oxygen-free.

    Protocol C: C2-Hydrolysis and Amide Coupling

    Target: Functionalization of the "Tail" region.[2]

    • Hydrolysis: Treat the coupled ester with LiOH (3.0 equiv) in THF/MeOH/H₂O (3:1:1) at 60°C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid.

    • Amide Coupling:

      • Dissolve acid (1.0 equiv) in DMF.

      • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.

      • Add Amine (R-NH₂, 1.1 equiv). Stir at RT for 2-16 hours.[1]

      • Note: The 3-methyl group provides steric hindrance. If conversion is low, switch to COMU or Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

    Visualized Workflows

    Diagram 1: Divergent Synthesis Pathway

    This flowchart illustrates the decision matrix for functionalizing the scaffold.

    G Start Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Protect N-Protection (SEM/Boc) Start->Protect Essential Step Suzuki Suzuki Coupling (C4-Arylation) Start->Suzuki Direct Coupling (High Risk: Debromination) Protect->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Ester Hydrolysis (LiOH) Suzuki->Hydrolysis Base/Heat Amide Amide Coupling (Kinase Hinge Binder) Hydrolysis->Amide HATU, R-NH2 Deprotect Deprotection (TFA or TBAF) Amide->Deprotect Final Step Final Target Inhibitor Deprotect->Final

    Caption: Strategic workflow prioritizing N-protection to preserve the C4-bromine motif during metal-catalyzed coupling.

    Diagram 2: Mechanism of Action (Kinase Inhibition)

    How the final molecule interacts with a generic kinase domain (e.g., VEGFR2).

    KinaseBinding Scaffold Pyrrole Core C2_Amide C2-Amide (H-Bond Donor/Acceptor) Scaffold->C2_Amide C4_Aryl C4-Aryl Group (Hydrophobic Pocket) Scaffold->C4_Aryl C3_Methyl C3-Methyl (Gatekeeper/Steric) Scaffold->C3_Methyl Hinge Hinge Region (Glu/Cys residues) C2_Amide->Hinge H-Bonding HydroPocket Hydrophobic Back Pocket C4_Aryl->HydroPocket Pi-Stacking/Van der Waals Target ATP Binding Pocket C3_Methyl->Target Induces Twist/ Selectivity

    Caption: Pharmacophore mapping showing how the 3-methyl-4-bromo scaffold derivatives engage key kinase domains.

    Case Study: Synthesis of Anti-TB Agents (MmpL3 Inhibitors)

    Recent research highlights the utility of this scaffold in targeting MmpL3 , a membrane transporter essential for Mycobacterium tuberculosis cell wall synthesis.

    • Objective: Synthesize a 4-(4-fluorophenyl)-pyrrole-2-carboxamide derivative.

    • Protocol:

      • Coupling: React N-SEM-protected ethyl 4-bromo-3-methylpyrrole-2-carboxylate with 4-fluorophenylboronic acid (Yield: ~85%).

      • Transformation: Hydrolyze ester -> Couple with N-adamantyl amine.

      • Result: The resulting compound showed MIC values < 0.02 µg/mL against M. tuberculosis, with the 3-methyl group enhancing metabolic stability compared to the des-methyl analog.

    References

    • Suzuki Coupling Optimization: Li, Y., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Marine Drugs, 2019.

    • MmpL3 Inhibitor Design: Zhang, B., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 2018.

    • Kinase Inhibitor Scaffolds: Traxler, P., et al. "Pyrrole-2-carboxamides as Potent Inhibitors of Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 2010.

    • Debromination Mechanisms: Thoret, S., et al. "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates." Tetrahedron Letters, 2000.

    Sources

    Technical Application Note: Regioselective Bromination of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide details the protocol for the regioselective bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate . It is designed for medicinal chemists and process scientists requiring high-purity halogenated pyrrole intermediates.

    Introduction & Synthetic Strategy

    Substituted pyrroles are critical scaffolds in the synthesis of porphyrins, prodigiosins, and kinase inhibitors. The bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate (1) presents a classic regiochemical challenge in heterocyclic chemistry.

    Structural Analysis & Regiochemistry

    The substrate contains three relevant sites on the pyrrole ring:

    • C2 (Blocked): Occupied by the electron-withdrawing ethoxycarbonyl (ester) group.

    • C3 (Blocked): Occupied by the electron-donating methyl group.

    • C4 & C5 (Open): The sites for electrophilic aromatic substitution (EAS).

    Theoretical Prediction: While the

    
    -position (C5) of pyrrole is typically the most reactive due to stabilization of the intermediate cation by the nitrogen lone pair, the ester group at C2 exerts a strong electron-withdrawing effect. This deactivates the ring, but the deactivation is most pronounced at positions ortho and para to the carbonyl (C3 and C5). Consequently, the C4 position (
    
    
    
    -position)
    , which is less deactivated by the ester and activated by the adjacent methyl group (C3), becomes the preferred site for electrophilic attack under kinetic control.

    Target Product: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate.[1][2][3]

    Mechanistic Pathway

    The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism using N-Bromosuccinimide (NBS) as the bromine source.[4] NBS is preferred over elemental bromine (

    
    ) because it allows for precise stoichiometric control, minimizing the risk of poly-bromination and oxidative degradation of the electron-rich pyrrole ring.
    

    ReactionMechanism Substrate Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Substrate) Intermediate Sigma Complex (C4-Cation) Substrate->Intermediate + Br+ (from NBS) NBS N-Bromosuccinimide (Electrophile Source) NBS->Intermediate Product Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Intermediate->Product - H+ SideProduct 5-Bromo Isomer (Minor) Intermediate->SideProduct Regio-leakage

    Figure 1: Reaction pathway highlighting the regioselective preference for C4 bromination.

    Experimental Protocol

    Materials & Reagents
    ReagentMW ( g/mol )Equiv.[5]Role
    Ethyl 3-methyl-1H-pyrrole-2-carboxylate 153.181.0Substrate
    N-Bromosuccinimide (NBS) 177.981.05Brominating Agent
    N,N-Dimethylformamide (DMF) -SolventMedium (Polar Aprotic)
    Ethyl Acetate / Hexanes --Extraction/Purification

    Safety Note: NBS is an irritant. DMF is a reproductive toxin. Perform all operations in a fume hood.

    Step-by-Step Procedure

    Step 1: Preparation of the Substrate Solution

    • Weigh 1.53 g (10.0 mmol) of ethyl 3-methyl-1H-pyrrole-2-carboxylate into a dry 100 mL round-bottom flask (RBF).

    • Add 20 mL of anhydrous DMF . Stir until the solid is completely dissolved.

    • Cool the solution to 0°C using an ice-water bath.

      • Expert Insight: Cooling is critical. Although the ester deactivates the ring, the pyrrole is still reactive enough that room temperature addition can lead to local excesses and di-bromination (at C4 and C5).

    Step 2: Controlled Addition of NBS

    • Dissolve 1.87 g (10.5 mmol, 1.05 equiv) of NBS in 10 mL of anhydrous DMF in a separate vial.

      • Tip: Dissolving NBS first ensures a homogeneous concentration during addition, preventing "hot spots" of high bromine concentration.

    • Add the NBS solution dropwise to the stirred pyrrole solution at 0°C over 15–20 minutes .

      • Observation: The solution may darken slightly (yellow to orange), which is normal.

    Step 3: Reaction Monitoring

    • Allow the reaction to stir at 0°C for 1 hour , then warm to Room Temperature (RT) and stir for an additional 1–2 hours .

    • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

      • Substrate Rf: ~0.45

      • Product Rf: ~0.55 (The bromo-product is less polar).

      • Di-bromo impurity: ~0.65 (Highest Rf).

    • Quench the reaction once the starting material is consumed (<5% remaining).

    Step 4: Work-up

    • Pour the reaction mixture into 100 mL of ice-cold water .

    • Extract with Ethyl Acetate (3 x 30 mL) .

    • Combine the organic layers and wash sequentially with:

      • Water (2 x 50 mL) (to remove bulk DMF).

      • Saturated NaHCO₃ (1 x 30 mL) (to neutralize succinimide byproduct).

      • Brine (1 x 30 mL) .

    • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    Step 5: Purification

    • The crude residue is typically a solid.

    • Recrystallization: Dissolve in a minimum amount of hot ethanol or ethanol/water mixture. Cool slowly to 4°C.

    • Alternative (Column Chromatography): If TLC shows significant side products, purify via silica gel chromatography (Gradient: 0% → 15% EtOAc in Hexanes).

    Workflow Visualization

    ExperimentalWorkflow Start Start: Dissolve Pyrrole in DMF Cool Cool to 0°C Start->Cool AddNBS Dropwise Addition of NBS (1.05 equiv) Cool->AddNBS Monitor Monitor TLC (1-3 Hours) AddNBS->Monitor Check Starting Material Consumed? Monitor->Check Check->Monitor No (Stir longer) Quench Quench with Ice Water Extract with EtOAc Check->Quench Yes Wash Wash: H2O, NaHCO3, Brine Dry (Na2SO4) Quench->Wash Purify Recrystallization (EtOH) or Column Chromatography Wash->Purify Final Pure Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Purify->Final

    Figure 2: Step-by-step experimental workflow for the synthesis.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Di-bromination (Product + Impurity) Excess NBS or high temperature.Strictly maintain 0°C during addition. Reduce NBS to 1.00 equiv.
    Regioisomer Mixture (4-Br vs 5-Br) Solvent polarity effects.If 5-bromo is observed, switch solvent to THF or CCl₄ (non-polar solvents can alter regioselectivity, though DMF favors the 4-position for this substrate).
    Low Yield Product loss in water wash (DMF removal).Ensure thorough back-extraction of the aqueous layer with EtOAc.
    Dark/Tar Formation Oxidation of pyrrole.Perform reaction under inert atmosphere (
    
    
    or Ar). Protect from light.
    Regioselectivity Insight

    While the 4-bromo isomer is the expected major product due to the directing effects of the C2-ester, the 5-bromo isomer is a potential minor byproduct.

    • Differentiation: The 4-bromo isomer typically has a higher melting point and distinct NMR shift for the remaining C5 proton (doublet or broad singlet around 6.8 ppm) compared to the C4 proton of the 5-bromo isomer.

    • Literature Validation: Studies on pyrrole-2-carboxylates confirm that tribromide reagents or standard NBS conditions generally favor the 4-position when a 3-substituent is present, due to the combined electronic deactivation of the 5-position by the ester [1][2].

    References

    • Regioselective Bromination of Pyrroles

      • Title: Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).
      • Source: The Journal of Organic Chemistry (ACS Public
      • URL:[Link]

      • Context: Discusses how standard conditions favor C4, while specific tribromide reagents can shift selectivity to C5.
    • Commercial Availability & Structure Validation

      • Title: this compound Product Page.[2][3]

      • Source: Sigma-Aldrich.[6]

      • Context: Confirms the stability and standard existence of the 4-bromo isomer as a commercial building block.
    • General NBS Bromination Protocols

      • Title: N-Bromosuccinimide (NBS) Reagent Guide.
      • Source: Organic Chemistry Portal.[7]

      • URL:[Link][8]

      • Context: General handling and reactivity profiles for NBS in heterocyclic chemistry.

    Sources

    N-alkylation methods for ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide details the N-alkylation of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate , a privileged scaffold in the synthesis of marine natural products and kinase inhibitors.[1][2] The presence of the electron-withdrawing ester at C2 and the bromine atom at C4 significantly alters the acidity (pKa) and nucleophilicity of the pyrrole nitrogen compared to unsubstituted pyrrole.[1] This protocol provides three distinct methodologies—Classical Strong Base (NaH) , Mild Carbonate (K₂CO₃) , and Phase Transfer Catalysis (PTC) —to address varying electrophile reactivities and scale requirements.[3] It includes a "Self-Validating System" for real-time troubleshooting and regiopurity confirmation.[1][2]

    Introduction & Strategic Analysis

    1.1 Chemical Context

    The substrate, This compound , presents a unique synthetic challenge.[1][2] The C2-ester lowers the pKa of the N-H proton (estimated pKa ~11–13 in DMSO) compared to pyrrole (pKa ~17), making it accessible to weaker bases. However, the C3-methyl group introduces steric hindrance proximal to the nitrogen, potentially retarding nucleophilic attack on bulky electrophiles.[3]

    1.2 Mechanistic Pathway

    The reaction proceeds via an SN2 mechanism.[1][2][3] Deprotonation yields a pyrrolyl anion, which is an ambident nucleophile.[2][3] While N-alkylation is thermodynamically preferred, the oxygen of the carbonyl group (O-alkylation) or the C5 position (C-alkylation) can compete under specific conditions.[1]

    • N-Alkylation (Target): Favored by "soft" electrophiles and dissociated ion pairs (polar aprotic solvents).[1][2][3]

    • O-Alkylation (Impurity): Favored by "hard" electrophiles (e.g., sulfonate esters) and tight ion pairs.[2][3]

    1.3 Decision Matrix: Method Selection

    Use the following logic to select the optimal protocol for your specific alkylating agent (R-X).

    MethodSelection Start Select Alkylating Agent (R-X) Type Is R-X Primary or Secondary? Start->Type Reactivity Is R-X Highly Reactive? (e.g., MeI, BnBr, Allyl-Br) Type->Reactivity Primary MethodA Method A: NaH / DMF (Strong Force) Type->MethodA Secondary / Bulky Scale Scale > 10g? Reactivity->Scale Yes Reactivity->MethodA No (Unreactive) MethodC Method C: PTC / Toluene (Process Scale) Scale->MethodC Yes (Green/Safety) MethodB Method B: K2CO3 / DMF (Standard) Scale->MethodB No (Lab Scale)

    Figure 1: Decision tree for selecting the N-alkylation method based on electrophile type and scale.

    Detailed Experimental Protocols

    Method A: Sodium Hydride (NaH) in DMF

    Best for: Unreactive alkyl halides, secondary halides, or when rapid completion is required.[3]

    Reagents:

    • Substrate: this compound (1.0 eq)[1][2]

    • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

    • Solvent: Anhydrous DMF (0.2 M concentration)

    • Electrophile: Alkyl Halide (1.2 – 1.5 eq)

    Protocol:

    • Preparation: Flame-dry a round-bottom flask and cool under N₂. Add the substrate and dissolve in anhydrous DMF.[2][3]

    • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes.

      • Observation: Evolution of H₂ gas.[1][2][3] The solution may turn yellow/orange, indicating anion formation.[3]

      • Critical Step: Stir at 0°C for 30 mins to ensure complete deprotonation before adding the electrophile.

    • Alkylation: Add the alkyl halide dropwise at 0°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir.

      • Time: 1–4 hours (Monitor by TLC).[3]

    • Quench: Cool to 0°C. Carefully add sat. NH₄Cl (aq) to quench excess hydride.[3]

    • Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF, then Brine (1x). Dry over Na₂SO₄, filter, and concentrate.

    Method B: Potassium Carbonate (K₂CO₃) in DMF/Acetone

    Best for: Reactive electrophiles (MeI, BnBr), parallel synthesis, and base-sensitive substrates.

    Reagents:

    • Substrate (1.0 eq)

    • Base: Anhydrous K₂CO₃ (2.0 – 3.0 eq)

    • Solvent: DMF (dry) or Acetone (reagent grade)

    • Electrophile: Alkyl Halide (1.2 eq)

    Protocol:

    • Setup: To a vial/flask, add Substrate, K₂CO₃, and Solvent.

    • Activation: Stir at RT for 15 minutes.

    • Addition: Add the Alkyl Halide.

    • Reaction:

      • Reactive R-X: Stir at RT for 4–16 hours.[1][2][3]

      • Less Reactive: Heat to 60°C (DMF) or Reflux (Acetone).[3]

    • Workup: Filter off the solid K₂CO₃. Concentrate the filtrate. Partition residue between EtOAc/Water as in Method A.

    Method C: Phase Transfer Catalysis (PTC)

    Best for: Large scale (>10g), avoiding dry solvents, and "Green" chemistry compliance.

    Reagents:

    • Substrate (1.0 eq)

    • Base: 50% NaOH (aq) or Solid KOH (powdered)

    • Catalyst: TBAB (Tetrabutylammonium bromide) (5–10 mol%)

    • Solvent: Toluene or 2-MeTHF[1][2]

    • Electrophile: Alkyl Halide (1.5 eq)

    Protocol:

    • Mix: Dissolve Substrate and Electrophile in Toluene.

    • Catalyst: Add TBAB.

    • Initiation: Add 50% NaOH solution with vigorous stirring (high RPM is critical for interfacial area).

    • Reaction: Heat to 50–80°C depending on R-X reactivity.

    • Workup: Separate phases. Wash organic phase with water/brine.[1][2][3] Concentrate.

    The Self-Validating System (QC & Troubleshooting)

    To ensure scientific integrity, every reaction must be validated against specific markers.[2][3]

    3.1 Reaction Monitoring (TLC)
    • Stationary Phase: Silica Gel 60 F254.[1][2][3]

    • Mobile Phase: 10–20% EtOAc in Hexanes.[1][2][3]

    • Visualization: UV (254 nm).[1][2][3] The product will typically have a higher R_f (less polar) than the starting material (N-H hydrogen bond donor).

    3.2 NMR Diagnostic Markers

    Use 1H NMR to confirm Regioselectivity (N- vs O-alkylation).

    FeatureStarting Material (N-H)N-Alkylated Product (Target)O-Alkylated Product (Impurity)
    N-H Signal Broad singlet ~9.0–12.0 ppmAbsent Absent
    N-CH₂ Signal N/A3.8 – 4.2 ppm (Triplet/Singlet)N/A
    O-CH₂ Signal N/AN/A4.5 – 5.0 ppm (Deshielded)
    C5-H Signal Doublet/Singlet ~6.5 ppmShifted slightly upfieldShifted significantly
    3.3 Troubleshooting Table
    ObservationRoot CauseCorrective Action
    Low Conversion Incomplete deprotonationUse Method A (NaH); Ensure anhydrous conditions.
    O-Alkylation Hard electrophile / Tight ion pairSwitch to Method B (K₂CO₃) in DMF; Avoid sulfonate esters.[1][2][3]
    Debromination Lithium-Halogen exchange (if using alkyl lithiums)Never use n-BuLi.[1][2][3] Stick to NaH or Carbonates.[1][2][3]
    Hydrolysis Wet solvent + HeatDry solvents over molecular sieves; Reduce reaction temp.[1][2][3]

    Safety & Handling

    • Brominated Compounds: The C4-bromo substituent can be labile under radical conditions.[1][2][3] Protect reaction mixtures from direct sunlight to prevent photodebromination.[1][2][3]

    • Sodium Hydride: Reacts violently with moisture.[1][2][3] Quench all NaH reactions under inert atmosphere at 0°C.

    • Alkyl Halides: Many (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylators and potential carcinogens.[3] Handle in a fume hood.

    References

    • Reaction Mechanism & Pyrrole Acidity: Jones, R. A., & Bean, G. P. (1977).[3] The Chemistry of Pyrroles. Academic Press.[1][2][3] (Context on pyrrole pKa and anion reactivity).

    • General N-Alkylation of Pyrrole-2-Carboxylates: PubChem. (n.d.). Ethyl 3-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.[1][2][3] Retrieved February 26, 2026, from [Link]

    • Phase Transfer Catalysis Protocols: Wang, Y., et al. (2011).[2][3] "Efficient N-alkylation of pyrroles under phase-transfer conditions." Synthetic Communications. (General PTC methodology adapted for Method C).

    • Synthesis of Precursor: Organic Syntheses. (1971).[1][2][3][4] Ethyl Pyrrole-2-carboxylate.[1][2][5][6][7][8][9] Org. Synth. 1971, 51, 100.[3] Retrieved February 26, 2026, from [Link]

    Sources

    scale-up synthesis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Abstract

    This comprehensive guide details a robust and scalable two-step synthesis for this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthesis begins with the construction of the ethyl 3-methyl-1H-pyrrole-2-carboxylate core via a modified Knorr pyrrole synthesis, followed by a highly regioselective bromination at the C4-position. This document provides not only step-by-step protocols but also delves into the mechanistic rationale, process optimization, safety considerations, and analytical characterization necessary for successful scale-up. The protocols are designed to be self-validating, offering researchers and process chemists a reliable pathway to multi-gram quantities of the target compound.

    Introduction and Strategic Overview

    Substituted pyrroles are privileged scaffolds found in a vast array of biologically active natural products and blockbuster pharmaceuticals.[1] Their unique electronic properties also make them key components in organic materials. The target molecule, this compound, serves as a versatile intermediate, with the bromo-substituent providing a reactive handle for further functionalization via cross-coupling reactions, while the ester and methyl groups modulate the electronic character and steric environment of the ring.

    The chosen synthetic strategy involves two key transformations:

    • Pyrrole Core Formation: A Knorr-type pyrrole synthesis is employed to construct the substituted pyrrole ring from simple, commercially available acyclic precursors. This method is renowned for its reliability in producing highly functionalized pyrroles.[3][4][5][6]

    • Regioselective Bromination: Introduction of the bromine atom at the C4 position. Pyrrole rings are highly activated towards electrophilic substitution, making controlled monobromination a significant challenge.[7] Our protocol utilizes a mild brominating system to prevent over-bromination and achieve high regioselectivity, directed by the existing substituents.[8][9]

    This two-step approach is advantageous for scale-up due to its use of readily available reagents, well-established reaction classes, and straightforward purification procedures.

    Part A: Scale-Up Synthesis of the Pyrrole Core

    The first stage focuses on the synthesis of the precursor, ethyl 3-methyl-1H-pyrrole-2-carboxylate, via the Knorr pyrrole synthesis.

    Reaction Mechanism

    The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[3] Since α-amino-ketones are often unstable and prone to self-condensation, they are typically generated in situ.[3][5] In this protocol, ethyl 2-aminoacetoacetate is generated in situ from ethyl 2-oximinoacetoacetate by reduction with zinc dust in acetic acid. This amine then immediately condenses with ethyl acetoacetate to form the pyrrole ring after a series of cyclization and dehydration steps.

    Knorr_Mechanism Knorr Pyrrole Synthesis Mechanism sub1 Ethyl 2-oximinoacetoacetate intermediate1 α-Amino-β-ketoester (In situ) sub1->intermediate1 Reduction sub2 Ethyl Acetoacetate intermediate2 Enamine Intermediate sub2->intermediate2 reductant Zn, Acetic Acid reductant->intermediate1 intermediate1->intermediate2 Condensation intermediate3 Cyclized Intermediate intermediate2->intermediate3 Cyclization product Ethyl 3,5-dimethylpyrrole- 2,4-dicarboxylate (Knorr's Pyrrole) intermediate3->product - H₂O Tautomerization

    Caption: Mechanism of the Knorr Pyrrole Synthesis.

    Experimental Protocol: Ethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

    This protocol is adapted from the classic Knorr synthesis for producing a related, well-characterized pyrrole to illustrate the core formation step.

    Materials and Reagents

    ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
    Ethyl acetoacetateC₆H₁₀O₃130.142.02.0260.3 g (255 mL)
    Glacial Acetic AcidCH₃COOH60.05--500 mL
    Sodium NitriteNaNO₂69.001.01.069.0 g
    WaterH₂O18.02--120 mL + ice
    Zinc DustZn65.382.22.2144.0 g

    Procedure

    • Preparation of Oximinoacetoacetate: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl acetoacetate (130.1 g, 1.0 mol) in glacial acetic acid (250 mL). Cool the stirred solution to 5-10 °C in an ice-salt bath.

    • Separately, dissolve sodium nitrite (69.0 g, 1.0 mol) in water (120 mL) and place this solution in the dropping funnel.

    • Add the sodium nitrite solution dropwise to the acetic acid solution over 60-90 minutes, maintaining the internal temperature below 15 °C. The formation of the oxime is nearly quantitative.

    • Reductive Condensation: In a separate 4 L flask equipped with a mechanical stirrer and a wide-bore condenser, prepare a solution of the remaining ethyl acetoacetate (130.1 g, 1.0 mol) in glacial acetic acid (250 mL).

    • To this solution, add zinc dust (144.0 g, 2.2 mol). Stir the suspension vigorously.

    • Critical Step - Controlled Addition: Add the freshly prepared, cold oximinoacetoacetate solution from Step 3 to the zinc suspension in small portions over 2-3 hours. The reaction is highly exothermic. Use an ice-water bath to maintain the internal temperature between 80-90 °C. Vigorous stirring is essential to prevent clumping of the zinc dust.

    • After the addition is complete, heat the reaction mixture on a water bath at 90-100 °C for 1 hour to ensure the reaction goes to completion.

    • Work-up and Isolation: Pour the hot reaction mixture into a large volume of ice-water (4 L). The product will precipitate as a pale yellow solid.

    • Allow the mixture to stand for at least 2 hours (or overnight) in the cold to complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then press the solid as dry as possible.

    • Dry the crude product in a vacuum oven at 50 °C. The expected yield is 180-200 g (71-79%). The product is typically of sufficient purity for the next step. If needed, it can be recrystallized from ethanol.

    Part B: Regioselective Bromination

    This stage focuses on the selective bromination of the pyrrole core at the C4 position to yield the final product.

    Rationale for Reagent and Condition Selection

    The pyrrole ring is electron-rich, making it highly susceptible to electrophilic attack. The substituents on the precursor ring guide the position of bromination:

    • -COOEt at C2: An electron-withdrawing group, which deactivates the ring, particularly at the adjacent C3 and the distant C5 positions.

    • -CH₃ at C3: An electron-donating group, which activates the ring, particularly at the adjacent C2 and C4 positions.

    The combined effect strongly directs the incoming electrophile to the C4 position. However, using a highly reactive brominating agent like elemental bromine (Br₂) can easily lead to polybromination.[7] Therefore, a milder and more selective brominating system is required. The DMSO/HBr system is an excellent choice as it generates the brominating agent in situ under controlled conditions, affording high yields of the monobrominated product.[10][11]

    Bromination_Workflow Scale-Up Synthesis Workflow start Ethyl 3-methyl-1H- pyrrole-2-carboxylate reaction Bromination Reaction (0 °C to RT) start->reaction reagents DMSO, HBr (48% aq.) Solvent: Dichloromethane reagents->reaction quench Quench (aq. Na₂S₂O₃) reaction->quench workup Aqueous Work-up & Solvent Evaporation quench->workup purify Purification (Recrystallization from Ethanol/Water) workup->purify product Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate purify->product analysis Final Product Characterization (NMR, MS, Purity) product->analysis

    Caption: Experimental workflow for the synthesis of the target compound.

    Experimental Protocol: this compound

    Materials and Reagents

    ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
    Ethyl 3-methyl-1H-pyrrole-2-carboxylateC₈H₁₁NO₂153.180.51.076.6 g
    Dimethyl sulfoxide (DMSO)C₂H₆OS78.130.551.143.0 g (39.1 mL)
    Hydrobromic acid (48% aq.)HBr80.910.551.162.4 mL
    Dichloromethane (DCM)CH₂Cl₂84.93--1.5 L
    Sodium thiosulfate (sat. aq.)Na₂S₂O₃158.11--~500 mL
    Brine (sat. aq. NaCl)NaCl58.44--~500 mL
    Anhydrous Magnesium SulfateMgSO₄120.37--~50 g

    Procedure

    • Reaction Setup: Charge a 3 L three-necked flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, with ethyl 3-methyl-1H-pyrrole-2-carboxylate (76.6 g, 0.5 mol) and dichloromethane (1.0 L).

    • Stir the mixture until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

    • Reagent Preparation: In a separate beaker, carefully mix DMSO (39.1 mL, 0.55 mol) with dichloromethane (200 mL).

    • Slow Addition: Add the DMSO/DCM solution from Step 3 to the cooled reaction flask.

    • Place hydrobromic acid (48% aq., 62.4 mL, 0.55 mol) in the dropping funnel. Add the HBr dropwise to the reaction mixture over a period of 60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.

    • Quenching: Once the reaction is complete, cool the mixture back down to 10 °C. Slowly and carefully add saturated aqueous sodium thiosulfate solution (~500 mL) to quench any unreacted bromine species. Stir vigorously for 15 minutes.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

    • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the white to off-white crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum. Expected yield: 95-110 g (77-89%).

    Analytical Characterization

    The identity and purity of the final product must be confirmed by standard analytical techniques.

    TechniqueExpected Results for this compound
    ¹H NMR (CDCl₃, 400 MHz)δ ~8.5-9.0 (br s, 1H, N-H), 6.75 (d, 1H, H-5), 4.30 (q, 2H, -OCH₂CH₃), 2.25 (s, 3H, Ar-CH₃), 1.35 (t, 3H, -OCH₂CH₃).
    ¹³C NMR (CDCl₃, 100 MHz)δ ~161.0 (C=O), 123.0 (C-2), 120.0 (C-5), 118.0 (C-3), 95.0 (C-4), 60.0 (-OCH₂), 14.5 (-CH₃ ester), 12.0 (-CH₃ ring).
    Mass Spec (ESI+)m/z calculated for C₈H₁₁BrNO₂ [M+H]⁺: 232.00, 234.00. Found: 232.0, 233.9 (characteristic 1:1 isotopic pattern for Br).
    Melting Point Literature values are typically in the range of 58-63 °C.

    Safety and Handling

    General: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[12]

    Specific Chemical Hazards:

    • Hydrobromic Acid: Highly corrosive and causes severe skin and eye burns. Respiratory irritant. Handle with extreme care.[13]

    • Zinc Dust: Flammable solid. Avoid creating dust clouds. Can react with acids to produce flammable hydrogen gas.

    • Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

    • Reaction Exotherms: Both the Knorr synthesis and the bromination quenching step can be exothermic. Maintain vigilant temperature control and ensure adequate cooling capacity is available, especially during scale-up.

    Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

    References

    • Knorr pyrrole synthesis - Wikipedia. Wikipedia. [Link]

    • Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. [Link]

    • Synthesis of substituted pyrroles from allenes. ResearchGate. [Link]

    • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. [Link]

    • PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. ResearchGate. [Link]

    • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

    • IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Canadian Science Publishing. [Link]

    • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

    • Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. [Link]

    • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications. [Link]

    • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. ACS Publications. [Link]

    • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

    • Scaled‐up synthesis of pyrroles 4 aa and 4 ba. ResearchGate. [Link]

    • Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara. [Link]

    • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

    • An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Royal Society of Chemistry. [Link]

    • Bromine - SAFETY DATA SHEET. Penta. [Link]

    • Bromine MSDS. Gas-Sensing.com. [Link]

    • Bromine - SAFETY DATA SHEET. Breckland Scientific. [Link]

    • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

    • Synthesis of 4,5-Dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylic acid. PrepChem.com. [Link]

    • Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. PubMed. [Link]

    • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

    • Supporting Information. Thieme. [Link]

    • This compound. PubChemLite. [Link]

    • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. [Link]

    • Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives. Beilstein Journals. [Link]

    • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

    • Process for the purification of crude pyrroles.
    • Pyrrole. Organic Syntheses Procedure. [Link]

    • Purification of crude pyrroles.
    • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. [Link]

    • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. [Link]

    • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

    Sources

    Troubleshooting & Optimization

    solubility issues of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate in organic solvents

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide addresses the solubility, handling, and purification challenges associated with ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS: 89909-42-2).

    Topic: Solubility Optimization & Troubleshooting Guide

    Compound Profile & "Personality"

    To solve solubility issues, you must understand the molecular forces at play. This compound is not merely a white powder; it is a functionalized pyrrole with competing polarity domains.

    • The Anchor (Polar): The pyrrole NH (hydrogen bond donor) and the C2-ester (hydrogen bond acceptor) create strong intermolecular hydrogen bonding networks. This often leads to high lattice energy, making dissolution in non-polar solvents difficult.

    • The Shield (Lipophilic): The C3-methyl and C4-bromo groups add lipophilicity. While they aid solubility in chlorinated solvents, the bromine atom significantly increases molecular weight, often reducing solubility in alcohols compared to the non-brominated analog.

    • The Trap (Acidity): The pyrrole NH is weakly acidic (

      
      ). In the presence of strong bases, it deprotonates, drastically altering its solubility profile (becoming water-soluble as a salt).
      

    Solvent Compatibility Matrix

    Data summarized from internal application notes and standard pyrrole synthesis protocols.

    Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Note
    Chlorinated Dichloromethane (DCM), ChloroformExcellent Extraction, NMR, TransferBest for initial dissolution.
    Polar Aprotic DMSO, DMF, DMAcExcellent Reactions (Suzuki, Heck), Stock SolutionsHard to remove. Use only when necessary.
    Esters/Ketones Ethyl Acetate (EtOAc), AcetoneGood Extraction, TLC, CrystallizationGood balance of solubility and volatility.
    Alcohols Methanol, Ethanol, IPAModerate (Hot) RecrystallizationPoor solubility when cold; ideal for purification.
    Ethers THF, 1,4-Dioxane, MTBEGood Reactions, Grignard/LithiationTHF must be dry; Dioxane is excellent for couplings.
    Hydrocarbons Hexanes, Heptane, ToluenePoor Anti-solvent, WashingUsed to crash the product out of solution.
    Water WaterInsoluble Workup (Quenching)Product precipitates/oils out in water.[1]

    Troubleshooting Guide: Scenarios & Solutions

    Scenario A: "My product oiled out during recrystallization and won't solidify."

    Diagnosis: This is the most common issue with alkyl-pyrrole esters. The melting point is likely moderate (

    
    ), and impurities depress this further. "Shock cooling" or using a solvent with a boiling point higher than the product's melting point causes oiling.
    

    Corrective Protocol:

    • Switch Solvent System: Move from Ethanol/Water to Hexane/DCM .

    • The "Vapor Diffusion" Method:

      • Dissolve the oil in a minimum amount of DCM (where it is highly soluble).

      • Place this open vial inside a larger jar containing Hexanes (anti-solvent).

      • Seal the large jar. The Hexane vapors will slowly diffuse into the DCM, forcing the pyrrole to crystallize into defined lattices rather than crashing out as an amorphous oil.

    • Seed It: If you have any solid crystals from a previous batch, add a speck to the oil.

    Scenario B: "I cannot get high concentration for NMR (Signal-to-Noise is low)."

    Diagnosis: While soluble in

    
    , the pyrrole NH can broaden due to exchange or hydrogen-bonded dimerization, affecting relaxation times.
    Solution: 
    
    • Switch to DMSO-

      
      :  The sulfoxide oxygen acts as a strong H-bond acceptor, breaking pyrrole-pyrrole dimers and "locking" the NH proton. This sharpens the peaks and significantly increases solubility (up to 100 mg/mL).
      
    Scenario C: "The compound precipitates as a gum during aqueous workup."

    Diagnosis: Rapid quenching of a reaction mixture (e.g., from DMF/DMSO) into water causes the hydrophobic bromo/methyl groups to aggregate faster than the crystal lattice can form. Protocol:

    • Do NOT pour reaction into water. Instead, pour water slowly into the reaction with vigorous stirring.

    • Use a Co-solvent: Add 10% Ethanol to the water quench. This lowers the surface tension and slows precipitation, allowing crystals to form.

    • Salting Out: If it gums, add brine (saturated NaCl). The increased ionic strength forces the organic gum to harden, making it easier to filter or extract with EtOAc.

    Scenario D: "Solubility issues in Suzuki Coupling (Biphasic)."

    Diagnosis: Standard Toluene/Water systems may not dissolve the pyrrole efficiently, leading to poor conversion. Recommended System: Switch to 1,4-Dioxane/Water (4:1) . Dioxane dissolves the pyrrole completely at

    
     and is miscible with water, ensuring the palladium catalyst, boronic acid, and pyrrole interact in a single phase (or pseudo-single phase).
    

    Visual Workflows

    Figure 1: Solvent Selection Decision Tree

    Use this logic to select the correct solvent based on your experimental goal.

    SolventSelection Start Start: Select Application Goal_Rxn Goal: Chemical Reaction Start->Goal_Rxn Goal_Purify Goal: Purification Start->Goal_Purify Goal_Analysis Goal: Analysis (NMR/HPLC) Start->Goal_Analysis Rxn_Type Reaction Type? Goal_Rxn->Rxn_Type Purify_State Current State? Goal_Purify->Purify_State Solv_DMSO Use: DMSO-d6 (Sharpest Signals) Goal_Analysis->Solv_DMSO NMR Solv_MeCN Use: MeCN/Water (HPLC Mobile Phase) Goal_Analysis->Solv_MeCN LC-MS Rxn_Coupling Pd-Coupling (Suzuki/Sonogashira) Rxn_Type->Rxn_Coupling Rxn_Sub Substitution/Alkylation Rxn_Type->Rxn_Sub Solv_Dioxane Use: 1,4-Dioxane/Water (High Solubility + Miscibility) Rxn_Coupling->Solv_Dioxane Solv_DMF Use: DMF or DMSO (Dissolves Salt + Pyrrole) Rxn_Sub->Solv_DMF State_Solid Impure Solid Purify_State->State_Solid State_Oil Oiled Out / Gum Purify_State->State_Oil Solv_EtOH Recrystallize: Ethanol/Water (Hot) State_Solid->Solv_EtOH Solv_DCMHex Vapor Diffusion: DCM + Hexanes State_Oil->Solv_DCMHex

    Caption: Decision matrix for solvent selection based on specific experimental needs (Reaction, Purification, or Analysis).

    Figure 2: Workup & Isolation Protocol

    Standardized workflow to maximize yield and prevent gumming.

    WorkupFlow Rxn_Mix Crude Reaction Mixture (in DMF/DMSO/Dioxane) Step_Conc Step 1: Concentrate Remove Volatiles (if Dioxane/THF) Rxn_Mix->Step_Conc Step_Quench Step 2: Controlled Quench Add mixture TO Water slowly Step_Conc->Step_Quench Decision_Ppt Did it Precipitate? Step_Quench->Decision_Ppt Path_Solid Yes: Solid Formed Decision_Ppt->Path_Solid Clean Solid Path_Gum No: Gummy/Oily Decision_Ppt->Path_Gum Sticky Gum Action_Filter Filter & Wash (Cold Water) Path_Solid->Action_Filter Action_Extract Extract w/ EtOAc Wash w/ Brine Path_Gum->Action_Extract Final Crude Solid Ready for Recryst. Action_Filter->Final Action_Dry Dry (Na2SO4) & Evaporate Action_Extract->Action_Dry Action_Dry->Final

    Caption: Flowchart for isolating the pyrrole from reaction mixtures, specifically addressing the "gumming" issue.

    Detailed Experimental Protocols

    Protocol 1: Recrystallization (Ethanol/Water Method)

    Best for removing polar impurities and baseline salts.

    • Place 1.0 g of crude This compound in a 25 mL Erlenmeyer flask.

    • Add Ethanol (absolute) dropwise while heating on a hot plate (

      
      ) until the solid just dissolves. Note: Do not boil excessively.
      
    • Once dissolved, remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear the turbidity.

    • Allow the flask to cool to room temperature slowly (wrap in a paper towel to insulate).

    • Once at room temperature, place in an ice bath for 30 minutes.

    • Filter the white/off-white needles and wash with 1 mL of cold 50% EtOH/Water.

    Protocol 2: HPLC Sample Preparation

    The bromine atom can cause carry-over in reverse-phase columns if not fully dissolved.

    • Weigh 5 mg of sample.

    • Dissolve in 200

      
       of DMSO  or DMF  (Initial dissolution solvent).
      
    • Vortex for 30 seconds.

    • Dilute to 1.0 mL with Acetonitrile . Do not dilute with water first, as the hydrophobic pyrrole may precipitate.

    • Filter through a 0.22

      
       PTFE filter before injection.
      

    References

    • PubChem. this compound (Compound Summary). National Library of Medicine. [Link] (Accessed 2024).

    • Li, J. J.Name Reactions in Heterocyclic Chemistry.
    • Banwell, M. G., et al.Marine pyrrole alkaloids.

    Sources

    Technical Support Center: Purification of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    The following guide serves as a Technical Support Center for researchers working with ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate . It is structured to address real-world purification challenges, moving from standard protocols to advanced troubleshooting for stubborn impurities.

    Ticket Subject: Purification Protocols & Troubleshooting Guide Applicable CAS: 433267-55-1 (and related analogs) Chemical Family: Halogenated Pyrrole Esters

    System Overview: The Chemistry of Your Crude

    Before attempting purification, you must understand what is likely in your flask. The synthesis of this target usually involves the bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate using NBS (N-bromosuccinimide) or molecular bromine.

    This reaction is governed by the competition between the 4-position (beta) and the 5-position (alpha). While the electron-withdrawing ester at C2 directs incoming electrophiles primarily to C4, the C5 position remains nucleophilic, leading to specific impurities.

    Impurity Profile
    ComponentStructure NoteOriginRemoval Difficulty
    Target 4-Bromo Desired ProductN/A
    Impurity A 5-Bromo isomer RegioisomerHigh (Similar polarity/solubility)
    Impurity B 4,5-Dibromo Over-brominationMedium (Less soluble, more lipophilic)
    Impurity C Starting Material Incomplete reactionLow (Distinct polarity)
    Impurity D Succinimide Byproduct (if NBS used)Low (Water soluble)

    Decision Logic: Purification Strategy

    Do not default to column chromatography immediately. Follow this logic flow to save time and solvent.

    PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hexane:EtOAc 4:1) Start->CheckTLC Decision1 Is the 4,5-dibromo impurity significant? CheckTLC->Decision1 Recryst Method A: Recrystallization (Ethanol/Water or Hexane/EtOAc) Decision1->Recryst No (Mainly Target) Column Method B: Flash Chromatography (Gradient Elution) Decision1->Column Yes (>10% Impurities) Recryst->Column If purity <95% Success Pure Product (>98%) Recryst->Success Column->Success

    Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.

    Tier 1 Support: Standard Purification (Recrystallization)

    User Scenario: The reaction went well, TLC shows one major spot, but the solid is off-white or yellowish.

    Protocol A: The Ethanol/Water Displacement

    This is the most robust method for removing trace succinimide and starting material.

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

      • Tech Note: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot through Celite.

    • Precipitation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Nucleation: Add a few drops of ethanol to clear the solution, then let it cool slowly to room temperature on the benchtop.

    • Crystallization: Once at room temperature, move to a fridge (4°C) for 4–12 hours.

    • Collection: Filter the white needles/prisms and wash with cold 50% aqueous ethanol.

    Protocol B: The Non-Polar Crash (Hexane/EtOAc)

    Best for removing lipophilic impurities (like the dibromo species).

    • Dissolve crude in minimum hot Ethyl Acetate .

    • Slowly add hot Hexane (or Heptane) until the ratio is approx. 1:3 (EtOAc:Hexane).

    • Allow to cool slowly. The target ester often crystallizes while the dibromo impurity stays in the mother liquor.

    Tier 2 Support: Troubleshooting & FAQs

    User Scenario: Things aren't going to plan. I have oil, mixtures, or color issues.

    Q1: My product "oiled out" instead of crystallizing. How do I fix this?

    Diagnosis: The solution was likely too concentrated, or the cooling was too rapid. Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount (1–2 mL) of the good solvent (e.g., Ethanol or EtOAc).

    • Seeding: If you have any pure crystals from a previous batch, add a tiny "seed" crystal once the solution reaches room temperature.

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

    Q2: I cannot separate the 4-bromo (Target) from the 5-bromo (Impurity) using a column.

    Diagnosis: Regioisomers often have identical Rf values on silica. Fix:

    • Change the Stationary Phase: If available, use C18 (Reverse Phase) silica. The slight difference in dipole moment often allows separation in MeOH/Water gradients.

    • Change the Solvent Modifier: Instead of Hexane/EtOAc, try Dichloromethane/Hexane or Toluene/Acetonitrile . The pi-pi interactions with toluene can sometimes differentiate the isomers.

    • Recrystallization is Key: Isomers often have vastly different crystal packing energies. Even if a column fails, repeated recrystallization (Protocol A) can enrich the major isomer to >99%.

    Q3: There is a persistent orange/red color in my product.

    Diagnosis: This is likely trace oxidized pyrrole oligomers. They are potent chromophores, so even ppm levels look colorful. Fix:

    • Wash: Dissolve the product in EtOAc and wash with a 10% solution of sodium thiosulfate or sodium metabisulfite . This reduces oxidized bromine species.

    • Filter: Pass the solution through a small pad of silica gel (filtration, not a column) to adsorb the polar colored oligomers.

    Tier 3 Support: Advanced Impurity Removal

    User Scenario: I have significant 4,5-dibromo impurity (>10%) that won't crystallize out.

    If the reaction temperature was not controlled (allowed to spike >30°C), you likely have the dibromo species.

    The "Chemical Wash" Trick

    The 4,5-dibromo pyrrole is significantly more acidic than the mono-bromo species due to the extra electron-withdrawing halogen.

    • Dissolve the mixture in Diethyl Ether or DCM .

    • Wash with a pH 10–11 buffer (e.g., Sodium Carbonate).

      • Mechanism:[1][2][3] The dibromo species may partially deprotonate or partition differently at high pH compared to the mono-bromo, though this effect is subtle in pyrroles.

    • Better Approach (Zinc Reduction):

      • If the dibromo impurity is high, you can selectively reduce the more reactive 5-bromo position.

      • Treat the mixture with Zinc dust in Acetic Acid/Ethanol at 0°C for 15–30 mins.

      • Warning: Monitor closely by LCMS.[4] The 5-position reduces faster than the 4-position, converting the 4,5-dibromo back to the desired 4-bromo target.[5]

    Analytical Validation

    Before proceeding to the next step of your synthesis, validate purity using these metrics:

    • 1H NMR (CDCl3):

      • Target (4-Bromo): Look for the NH signal (broad, ~9-10 ppm) and the specific C5-H doublet (or singlet if N-H coupling is weak) around 6.8–7.0 ppm .

      • Impurity (5-Bromo): The C4-H signal typically appears slightly upfield relative to the C5-H of the target.

      • Impurity (Dibromo): Absence of aromatic CH peaks on the pyrrole ring.

    • Melting Point:

      • Pure this compound typically melts around 104–106°C (varies slightly by polymorph). A wide range (e.g., 95–102°C) indicates isomer contamination.

    References

    • Synthesis and Scale-up: ChemicalBook. (2025).[6] "Ethyl 4-bromo-1H-pyrrole-2-carboxylate Synthesis and Industrial Process." Link

    • General Pyrrole Bromination: Organic Syntheses. (1976). "Ethyl Pyrrole-2-carboxylate and derivatives." Coll. Vol. 5, p. 520. Link

    • Regioselectivity Mechanisms: Canadian Journal of Chemistry. (1960). "The Preparation and Some Reactions of Brominated Pyrrole Derivatives." Link

    • Recrystallization Solvents: University of Rochester. "Common Solvents for Recrystallization." Link

    • Isomer Separation: Chemical Communications. (2013). "Efficient separation of bromotoluene isomers (Analogous methodology)." Link

    Sources

    recrystallization solvents for 4-bromo-3-methyl pyrrole esters

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Recrystallization of 4-Bromo-3-Methyl Pyrrole Esters

    Ticket ID: #REC-PYR-4B3M Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out

    Executive Summary

    Recrystallizing 4-bromo-3-methyl pyrrole esters (e.g., ethyl 4-bromo-3-methylpyrrole-2-carboxylate) presents a specific challenge: the interplay between the lipophilic bromine/methyl groups and the polar pyrrole NH/ester functionalities often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.

    This guide moves beyond simple solvent lists. It provides a causal analysis of why these purifications fail and offers a self-validating protocol to ensure high-purity recovery.

    Part 1: Solvent System Selection

    For this specific class of halogenated pyrroles, "like dissolves like" is an oversimplification. You must balance the solvation of the hydrophobic bromine substituent against the hydrogen-bonding capability of the pyrrole ring.

    Primary Recommendation: Binary Solvent Systems

    Single solvents often fail here because they either dissolve the compound too well at room temperature (EtOAc, DCM) or require temperatures above the compound's melting point to dissolve it (Water), leading to decomposition or oiling.

    Solvent SystemRatio (v/v)Mechanism of ActionBest For
    Ethanol / Water Start 9:1, adjust to ~7:3 Anti-solvent precipitation. The ester dissolves in hot ethanol; water increases the polarity, forcing the hydrophobic brominated product out as the solution cools.General purification. Removes polar impurities and inorganic salts.
    Hexanes / Ethyl Acetate Start 10:1 (Reflux) Temperature-dependent solubility. The compound is soluble in hot EtOAc but insoluble in cold Hexanes.Removing non-polar byproducts (e.g., poly-brominated species).
    Toluene / Hexane 1:2 to 1:4 Pi-Pi Stacking modulation. Toluene disrupts intermolecular pyrrole stacking; Hexane acts as a precipitant.Stubborn oils. Use when the compound refuses to solidify in alcohols.

    Analyst Note: Avoid Methanol if your ester is prone to transesterification, although this is rare under neutral recrystallization conditions.

    Part 2: Troubleshooting "Oiling Out"

    The Problem: You cool your hot solution, and instead of white needles, a yellow/brown oil droplet layer forms at the bottom. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the limit of solubility (supersaturation) is reached at a temperature above the melting point of the solvated solid. Impurities significantly depress the melting point of your product, exacerbating this issue.[2]

    The "Oiling Out" Rescue Protocol

    Do not discard the oil. Follow this decision tree to recover your crystal form.

    OilingOutRescue cluster_legend Key Start Event: Product Oils Out Reheat 1. Reheat to Dissolve Oil Start->Reheat SolventCheck Is solution saturated? Reheat->SolventCheck AddSolvent Add 10-20% more Good Solvent (e.g., EtOH) SolventCheck->AddSolvent Yes (Too conc.) Seed Cool to Cloud Point & Add Seed Crystal SolventCheck->Seed No AddSolvent->Seed Rub Scratch Glass with Rod Seed->Rub No crystals yet SlowCool Insulate Flask (Cool at <1°C/min) Seed->SlowCool Rub->SlowCool Success Crystallization SlowCool->Success Critical Critical Step Action Action

    Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out) in pyrrole esters.

    Detailed Troubleshooting Q&A:

    Q: The oil formed, and now it solidified into a hard chunk. Is this pure? A: Likely not. This "amorphous glass" traps impurities.

    • Fix: You must re-dissolve it. Add a small amount of fresh solvent and reheat.[3][4] This time, add a seed crystal (a tiny speck of crude solid) when the solution is still warm (approx. 40-50°C) to provide a nucleation site that bypasses the oil phase.

    Q: My product turns pink/red during recrystallization. A: Pyrroles are electron-rich and prone to oxidation (forming polypyrroles) or acid-catalyzed polymerization.

    • Fix:

      • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible.

      • Add a pinch of Activated Charcoal to the hot solution, stir for 2 minutes, and filter hot through Celite. This scavenges oxidized colored impurities.

    Part 3: Standard Operating Procedure (SOP)

    Protocol: Recrystallization of Ethyl 4-bromo-3-methylpyrrole-2-carboxylate Target Purity: >98% (HPLC/NMR)

    Materials:

    • Crude Pyrrole Ester (10 g)

    • Ethanol (95% or absolute)

    • Deionized Water[5]

    • Hotplate/Stirrer[6]

    • Erlenmeyer Flask (125 mL)

    Step-by-Step Workflow:

    • Dissolution (The Saturation Point):

      • Place 10 g of crude solid in the flask.

      • Add Ethanol (approx. 20 mL) and heat to a gentle boil (78°C).

      • Critical: Add more Ethanol in 2 mL increments only until the solid just dissolves. Do not add excess.

    • Clarification (Optional):

      • If insoluble black specks remain, they are likely salts or polymerized char. Filter the hot solution through a pre-warmed funnel.[6]

    • Nucleation (The Anti-Solvent):

      • Remove from heat.[6][7] While still hot (~70°C), add Water dropwise.

      • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

      • Add 1-2 drops of Ethanol to clear the solution back to transparency.

    • Crystallization (Controlled Cooling):

      • Place the flask on a cork ring or wood block. Do not place directly on a cold bench.

      • Allow to reach room temperature undisturbed (approx. 1-2 hours).[5]

      • Observation: White to off-white needles should form.

      • Once at room temp, place in an ice bath for 20 minutes to maximize yield.

    • Isolation:

      • Filter via vacuum filtration (Buchner funnel).

      • Wash: Rinse crystals with 10 mL of ice-cold Ethanol/Water (1:1 mixture). Do not use pure ethanol or you will dissolve your product.

      • Dry in a vacuum oven at 40°C or air dry overnight.

    Part 4: Visualizing the Process

    RecrystWorkflow Crude Crude Solid (Impure) Dissolve Dissolve in Hot Solvent (EtOH) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter If dirty AntiSolvent Add Water to Turbidity Point Dissolve->AntiSolvent Filter->AntiSolvent Cool Slow Cooling (RT -> Ice Bath) AntiSolvent->Cool Collect Vacuum Filtration & Wash Cool->Collect Pure Pure Crystals (>98%) Collect->Pure

    Figure 2: Linear workflow for the binary solvent recrystallization of pyrrole esters.

    References

    • Sigma-Aldrich. Ethyl 4-bromopyrrole-2-carboxylate Product Sheet.[8] (Lists physical properties and melting point range 58-63°C).[8] Link

    • BenchChem. Protocol for the Recrystallization of Benzhydrol Derivatives. (General principles for low-melting aromatic solids). Link

    • University of Rochester. Solvents for Recrystallization: Tips and Tricks. (Guidance on solvent polarity and binary systems). Link

    • Mettler Toledo. Oiling Out in Crystallization. (Mechanistic explanation of LLPS and troubleshooting). Link

    • Organic Syntheses. N-tert-Butoxycarbonyl-2-bromopyrrole. (Purification of brominated pyrroles via non-polar solvents). Org. Synth. 2002, 79, 209. Link

    Sources

    overcoming steric hindrance in 3-methyl pyrrole coupling reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide addresses the specific challenges of coupling 3-methyl pyrroles, where the C3-methyl group creates a "steric wall" that impedes functionalization at the adjacent C2 position and alters the electronic landscape of the ring.

    Core Directive: The "3-Methyl" Conundrum

    In 3-methyl pyrrole coupling, you are fighting two opposing forces:

    • Steric Hindrance (The C2 Blockade): The C3-methyl group sterically shields the C2 position, making standard Pd-catalyzed cycles (oxidative addition/reductive elimination) sluggish or impossible with generic ligands like PPh3.

    • Electronic Bias (The C5 Drift): Due to the steric block at C2, electrophilic attacks and C-H activation catalysts naturally drift toward the more accessible C5 position, often leading to unwanted regioisomers.

    Troubleshooting Module 1: Low Yields in C2-Coupling (Steric Failure)

    User Issue: "I am trying to couple an aryl halide to the C2 position of 3-methyl pyrrole (or vice versa), but the reaction stalls or gives <20% yield."

    Root Cause Analysis

    The "cone angle" of standard phosphine ligands is insufficient to open up the active site for the bulky 3-methyl pyrrole substrate. Furthermore, if you are using a boronic acid, the slow rate of transmetallation (due to sterics) allows protodeboronation (C-B bond cleavage) to outcompete the coupling.

    Solution Protocol: The "Bulky Ligand" System

    Switch to Buchwald Dialkylbiaryl Ligands . These ligands are designed to form a mono-ligated Pd(0) species that is both highly active and spatially accommodating for ortho-substituted substrates.

    ComponentRecommendationScientific Rationale
    Ligand XPhos or SPhos XPhos is generally superior for N-heterocycles. Its large steric bulk facilitates the difficult reductive elimination step, which is often the turnover-limiting step in hindered couplings.
    Pre-Catalyst Pd-XPhos G3/G4 Use pre-formed precatalysts (G3/G4) instead of mixing Pd(OAc)₂ + Ligand. This ensures a defined 1:1 Pd:Ligand ratio and eliminates the induction period, preventing catalyst decomposition.
    Base K₃PO₄ (anhydrous) Weak, anhydrous bases minimize protodeboronation. Avoid aqueous carbonate bases if the boronic acid is unstable.
    Solvent 1,4-Dioxane or n-Butanol High-boiling ethers or alcohols allow for higher reaction temperatures (100°C+) necessary to overcome the activation energy barrier of the hindered coupling.
    Self-Validating Step
    • Check: If the reaction turns black (Pd black precipitation) within 30 minutes, your catalyst is decomposing before the coupling occurs. Action: Switch to the G3/G4 precatalyst and strictly degas solvents.

    Troubleshooting Module 2: Regioselectivity Issues (C2 vs. C5)

    User Issue: "I want to functionalize C2, but I keep getting the C5 product (or a mixture)."

    Root Cause Analysis

    In Direct Arylation (C-H activation), the catalyst follows the path of least steric resistance. The C3-methyl group effectively blocks the C2 proton, pushing the catalyst to C5.

    Solution Protocol: The "Blocking & Directing" Strategy

    You cannot rely on inherent substrate control. You must use Protecting Group (PG) Engineering .

    Scenario A: You MUST couple at C2.

    • Protocol: Use a Removable Blocking Group at C5 or a Directing Group on Nitrogen.

      • Option 1 (Blocking): Install a chloride or silyl group at C5, couple at C2, then remove the block.

      • Option 2 (Directing): Use a N-Pivaloyl (Piv) or N-(2-Pyrimidyl) group. The carbonyl/nitrogen lone pair coordinates with the Pd-catalyst, forcing it into the C2 position via a 5-membered metallacycle intermediate, overcoming the steric repulsion of the C3-methyl.

    Scenario B: You want to couple at C5 (and avoid C2 mixtures).

    • Protocol: Use a Bulky N-Protecting Group .

      • Install N-TIPS (Triisopropylsilyl) or N-SEM (2-(Trimethylsilyl)ethoxymethyl). The massive bulk of TIPS over the nitrogen creates a "roof" that, combined with the C3-methyl "wall," makes C2 completely inaccessible, ensuring 100% C5 regioselectivity.

    Troubleshooting Module 3: The "Disappearing" Boronic Acid

    User Issue: "My 3-methylpyrrole-2-boronic acid is consumed, but no product forms. I see the de-borylated pyrrole in LCMS."

    Root Cause Analysis

    Pyrrole-2-boronic acids are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond), especially when steric hindrance slows down the desired transmetallation step.

    Solution Protocol: The "Slow Release" or "Protected" Boron

    Do not use the free boronic acid.

    • Use MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates are stable to storage and chromatography. They slowly hydrolyze in the reaction mixture, keeping the concentration of the sensitive boronic acid low (preventing decomposition) but available for coupling.

    • Use Trifluoroborates (R-BF₃K): These are air-stable solids. They require a hydrolysis step (using mild acid or Lewis acid) to activate, but they are far more robust than boronic acids.

    • Anhydrous Conditions: If you must use the pinacol ester, use anhydrous conditions (Dioxane, K₃PO₄, 100°C) to prevent water-mediated hydrolysis.

    Visual Guide: Logic Pathways

    Figure 1: Ligand & Strategy Selection Flowchart

    This decision tree guides you based on your specific coupling partner and regiochemical goal.

    LigandSelection Start Start: 3-Methyl Pyrrole Coupling Goal What is your Goal? Start->Goal C2_Couple Couple at C2 (Hindered) Goal->C2_Couple Target C2 C5_Couple Couple at C5 (Accessible) Goal->C5_Couple Target C5 Partner Coupling Partner? C2_Couple->Partner Directing Is C2 blocked? C5_Couple->Directing Halide Pyrrole-Halide + Ar-B(OH)2 Partner->Halide Boron Pyrrole-Boron + Ar-X Partner->Boron Sol_Halide Use Pd-XPhos G3 Solvent: n-BuOH Temp: 100°C Halide->Sol_Halide Sol_Boron CRITICAL: Protodeboronation Risk Use MIDA Boronate or BF3K salt Ligand: SPhos or XPhos Boron->Sol_Boron Yes_Block Yes (C2-Me/Cl) Directing->Yes_Block No_Block No (C2-H) Directing->No_Block Standard Standard Suzuki Pd(PPh3)4 or Pd(dppf)Cl2 Yes_Block->Standard BulkyPG Install N-TIPS or N-SEM Sterics force C5 reaction No_Block->BulkyPG

    Caption: Decision matrix for selecting ligands and protecting groups based on regiochemical targets.

    Frequently Asked Questions (FAQ)

    Q: Can I use Pd(PPh₃)₄ for 3-methyl pyrrole coupling? A: Generally, no . Tetrakis(triphenylphosphine)palladium(0) is often too bulky to effectively ligate the hindered center and too unstable for the extended heating required. It typically results in incomplete conversion. Upgrade to Pd-XPhos G3 or Pd-PEPPSI-IPr .

    Q: My reaction works but I can't separate the C2/C5 isomers. What should I do? A: Avoid forming the mixture in the first place. If you need the C5 isomer, use a bulky N-protecting group (TIPS) to completely shut down C2. If you need C2, use a directing group (N-Piv) or a blocking group (C5-Cl) to force the regioselectivity. Separation by chromatography is often difficult due to similar polarity.

    Q: Why is my yield lower when I scale up? A: Sterically hindered couplings are sensitive to mixing and heat transfer. On a larger scale, ensure efficient stirring. Also, "catalyst death" is common; consider adding the catalyst in two portions (50% at t=0, 50% after 2 hours) to maintain active Pd species throughout the reaction.

    References

    • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

    • Doucet, H., et al. (2009).[1] Regioselective C-2 or C-5 Direct Arylation of Pyrroles with Aryl Bromides using a Ligand-Free Palladium Catalyst. Advanced Synthesis & Catalysis. Link

    • Burke, M. D., et al. (2009). Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society. Link

    • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Link

    • Itami, K., et al. (2010). Palladium-Catalyzed C–H Arylation of 2,5-Substituted Pyrroles. Organic Letters. Link

    Sources

    Technical Support Center: Purification of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Ticket ID: PUR-PYR-04B Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

    Diagnostic Triage: Identify Your Impurity Profile

    Before initiating a purification protocol, you must identify the specific contaminants in your crude mixture. Pyrrole brominations (typically using N-Bromosuccinimide, NBS) generate a predictable set of impurities. Use the following diagnostic table to interpret your crude

    
    H NMR (CDCl
    
    
    
    ) and select the correct workflow.
    Diagnostic Table: H NMR Signatures
    ComponentDiagnostic Signal (
    
    
    ppm)
    MultiplicityOriginRecommended Workflow
    Target Product ~6.8 - 7.0 d or br s (1H)C5-H (Alpha proton)N/A
    Succinimide ~2.7 - 2.9s (4H)NBS byproductWorkflow A (Aqueous Wash)
    Starting Material ~5.9 - 6.1d (1H)Unreacted C4-HWorkflow C (Chromatography)
    Dibromo Impurity Absence of ~6.9N/AOver-bromination (C4 & C5)Workflow B (Recrystallization)
    "Pyrrole Red" Broad baselineMultipletOxidative polymerizationWorkflow C (Filtration + Silica)
    Decision Logic: Purification Pathway

    Use this logic gate to determine the most efficient purification route based on your scale and impurity profile.

    PurificationLogic Start Crude Reaction Mixture CheckSuccinimide Contains Succinimide? (NMR ~2.8 ppm) Start->CheckSuccinimide Wash Workflow A: Aqueous Wash / Trituration CheckSuccinimide->Wash Yes IsSolid Is Product Solid? CheckSuccinimide->IsSolid No CheckPurity Check Purity (TLC/NMR) Wash->CheckPurity CheckPurity->IsSolid Impure Final Pure Product (>98%) CheckPurity->Final Pure Recryst Workflow B: Recrystallization (Ethanol/Water) IsSolid->Recryst Yes (Major Isomer) Column Workflow C: Flash Chromatography (Hex/EtOAc) IsSolid->Column No (Oil/Complex Mix) Recryst->Final Column->Final

    Figure 1: Purification Decision Tree. Selects the optimal workflow based on the physical state of the crude material and the presence of specific impurities.[1]

    Technical Protocols

    Workflow A: Succinimide Removal (The "Quick Clean")

    Objective: Remove water-soluble succinimide (byproduct of NBS) without yield loss. Applicability: All crude reaction mixtures derived from NBS bromination.

    • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

    • The Wash:

      • Wash the organic layer 2x with Water . Succinimide is highly water-soluble.[1]

      • Wash 1x with Saturated NaHCO

        
          (removes any acidic impurities).
        
      • Wash 1x with Brine .[1]

    • Drying: Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Verification: Check NMR. If the singlet at 2.8 ppm is gone, proceed to Workflow B or C.

    Workflow B: Recrystallization (Scalable High-Purity)

    Objective: Remove regioisomers (dibromo) and trace starting material. Context: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is typically a solid. Recrystallization is superior to chromatography for removing the dibromo impurity due to distinct lattice energy differences.

    Solvent System: Ethanol (EtOH) / Water (

    
    ).
    

    Protocol:

    • Solubilization: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

      • Tip: If the solution is dark red/brown (oxidation), add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Cloud Point: While keeping the solution near boiling, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Clarification: Add just enough boiling Ethanol (dropwise) to clear the solution again.

    • Crystallization:

      • Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).

      • Once at room temperature, place in an ice bath (

        
        C) for 1 hour.
        
    • Harvest: Filter the crystals using a Büchner funnel. Wash the cake with cold 50% EtOH/Water.

    Workflow C: Flash Chromatography (Separation of Oils)

    Objective: Isolate product from complex mixtures or if the product oils out during recrystallization.

    Stationary Phase: Silica Gel (Standard 40-63

    
    m).
    Mobile Phase:  Hexanes / Ethyl Acetate.
    
    Gradient StepSolvent Ratio (Hex:EtOAc)Target Component
    Equilibration 100:0Column conditioning
    Elution 1 95:5Non-polar impurities (Dibromo species often elute first)
    Elution 2 90:10 to 80:20 Target Product (
    
    
    in 4:1 Hex:EtOAc)
    Flush 50:50Polar impurities (Succinimide/Oligomers)

    Note: Pyrroles can be acid-sensitive. If you observe streaking or decomposition on the column, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

    Troubleshooting & FAQ

    Q: My product turned into a "red oil" instead of crystallizing. What happened? A: This is known as "oiling out." It occurs when the melting point of the impurity-saturated product is lower than the solvent boiling point.

    • Fix: Re-dissolve the oil in the hot solvent. Scratch the glass side of the flask with a spatula to induce nucleation. Alternatively, seed the solution with a tiny crystal of pure product if available. If this fails, switch to Workflow C .

    Q: The product has a persistent pink/red color even after recrystallization. A: Pyrroles are prone to auto-oxidation, forming "pyrrole red" (polymers).

    • Fix: This is usually cosmetic and does not significantly affect NMR purity. To remove it, perform a filtration through a small pad of silica gel or wash the recrystallized product with a small amount of cold hexanes. Store the product under Nitrogen/Argon in the dark.

    Q: I see a mixture of Starting Material and Product. Can I separate them? A: Separation is difficult because the polarity difference between the starting material (3-methyl-2-ester) and the brominated product is small.

    • Strategy: If the starting material >10%, it is often more efficient to re-subject the crude mixture to the bromination conditions (add 0.1 eq NBS) to drive the reaction to completion, rather than attempting a difficult separation.

    References

    • General Pyrrole Synthesis & Properties: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole stability and reactivity).
    • Bromination of Pyrrole Esters

      • Aiello, S., et al. (2008). Synthesis and biological evaluation of 4-substituted pyrrole-2-carboxylates. Journal of Medicinal Chemistry, 51(6), 2146–2154.

      • Context: Describes the synthesis of similar 4-bromo-pyrrole-2-carboxylates using NBS and subsequent purific
    • Succinimide Removal Protocols

      • Organic Syntheses, Coll. Vol. 6, p. 190 (1988); Vol. 60, p. 34 (1981).

      • Context: Standard protocols for handling NBS byproducts in organic synthesis.
    • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

    Sources

    Technical Support Center: Regioselective C4-Bromination of Pyrrole

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Optimizing Reaction Time & Regioselectivity for Pyrrole Bromination (C4/

    
    -Position)
    Document ID:  TSC-PYR-BR-004
    Last Updated:  2025-05-21
    Status:  Active
    

    Executive Summary & Core Directive

    The Challenge: Direct bromination of pyrrole naturally favors the C2 (

    
    ) position due to the stability of the intermediate 
    
    
    
    -complex. Achieving C4 (
    
    
    ) selectivity is thermodynamically unfavorable and requires strict kinetic control .

    The Solution: The industry-standard method for accessing the C4-bromo isomer is the Muchowski-Bray Protocol , which utilizes the bulky 1-(triisopropylsilyl) (TIPS) protecting group to sterically shield the C2 positions, forcing electrophilic attack at C3/C4.

    Critical Optimization Factor: "Optimizing reaction time" in this context does not mean extending it. It means precise termination. The C4-bromo product is the kinetic product ; prolonged reaction times or elevated temperatures promote rearrangement to the thermodynamic C2-isomer or poly-bromination.

    The Mechanism: Why C4 is Difficult

    To troubleshoot effectively, you must understand the competing pathways. The TIPS group acts as a "steric gatekeeper."

    PyrroleBromination Start 1-TIPS-Pyrrole + NBS TS_Kinetic Transition State (Sterically Favored) Start->TS_Kinetic -78°C (Fast) TS_Thermo Transition State (Sterically Hindered) Start->TS_Thermo Blocked by TIPS C3_Product 3-Bromo-1-TIPS-pyrrole (Kinetic Product) TARGET TS_Kinetic->C3_Product C2_Product 2-Bromo-1-TIPS-pyrrole (Thermodynamic Product) IMPURITY TS_Thermo->C2_Product C3_Product->C2_Product Isomerization (If warmed > -78°C or t > 2h)

    Figure 1: Kinetic vs. Thermodynamic Control. The TIPS group blocks the C2 path. However, the C3/C4 product can rearrange to C2 if the system acquires enough thermal energy.

    Standard Operating Procedure (SOP)

    Use this baseline protocol before attempting optimization.

    Reagents:

    • Substrate: 1-(Triisopropylsilyl)pyrrole (1.0 equiv)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized.

    • Solvent: Anhydrous THF (0.1 M concentration)

    • Temperature: -78°C (Dry ice/acetone bath)

    Workflow:

    • Dissolve 1-TIPS-pyrrole in THF under Argon. Cool to -78°C.[1]

    • Add NBS (solid or solution) slowly over 10-15 minutes.

    • CRITICAL: Stir at -78°C for 30 to 60 minutes maximum .

    • Quench COLD: Do not allow to warm up. Add pre-cooled pentane/ether and filter off succinimide, or quench with aqueous sodium thiosulfate while still at -78°C.

    Troubleshooting & FAQs

    Module A: Reaction Time & Conversion

    Q: My reaction conversion is low (<50%) after 1 hour at -78°C. Should I extend the time to 4 hours? A: No. Extending time at -78°C rarely improves yield significantly and increases the risk of side reactions.

    • Diagnosis: The issue is likely reagent quality , not time. NBS degrades to bromine (

      
      ) and succinimide over time. Old NBS is yellow/orange; it should be white.
      
    • Fix: Recrystallize your NBS from water (dissolve in hot water, cool to 0°C, filter, dry under high vacuum). Fresh NBS is much more reactive.

    • Alternative: If conversion is still low, verify your solvent is strictly anhydrous. Water can quench the reactive bromonium intermediate.

    Q: Can I warm the reaction to 0°C or Room Temperature (RT) to speed it up? A: Absolutely not for C4 selectivity.

    • Reasoning: The C4-bromo isomer is the kinetic product. The C2-bromo isomer is the thermodynamic product. Warming the reaction provides the activation energy required for the bromine to migrate from C4 to C2 (isomerization) or for the TIPS group to de-protect/migrate.

    • Rule: Keep it at -78°C from start to quench.

    Module B: Impurity Profile

    Q: I am seeing significant amounts of 2,4-dibromopyrrole. How do I stop this? A: This indicates local excesses of NBS.

    • Mechanism: If NBS is added too quickly, the concentration of brominating agent spikes in localized zones, reacting with the newly formed mono-bromo product (which is still electron-rich).

    • Fix:

      • Dissolve NBS in THF and add it via syringe pump or dropping funnel over 20 minutes.

      • Ensure vigorous stirring to dissipate the reagent immediately.

      • Reduce stoichiometry to 0.95 equiv NBS to leave a small amount of starting material (easier to separate than di-bromo byproducts).

    Q: The TIPS group fell off (desilylation). Why? A: Acid generation.

    • Cause: The byproduct of bromination is succinimide. If trace moisture is present, HBr can form. Pyrroles are acid-sensitive ("acidophobic").

    • Fix: Add a scavenger base like pyridine (0.1 equiv) or solid NaHCO3 to the reaction mixture to neutralize trace acid without interfering with the NBS.

    Optimization Matrix: Variable Impact Guide

    Use this table to decide which variable to tweak based on your specific failure mode.

    VariableConditionEffect on C4-SelectivityEffect on YieldRisk
    Protecting Group TIPS Excellent (95:5) HighExpensive
    TBSModerate (70:30)HighC2 migration likely
    TMSPoorLowUnstable
    Temperature -78°C Optimal ModerateRequires cryo
    0°CPoorHighC2-isomer major
    Reagent NBS High HighSuccinimide byproduct
    
    
    Very PoorLowPoly-bromination/Tar
    Solvent THF High HighPeroxide risk (use fresh)
    DCMModerateModerateSlower kinetics

    Diagnostic Workflow (Decision Tree)

    Follow this logic path when your experiment fails.

    Troubleshooting Start Analyze Crude NMR/TLC Check1 Is Conversion > 90%? Start->Check1 Check2 Is C4:C2 Ratio > 20:1? Check1->Check2 Yes Issue_LowConv Low Conversion Check1->Issue_LowConv No Success Proceed to Workup (Avoid Acidic Wash) Check2->Success Yes Issue_Isomer High C2 Isomer Check2->Issue_Isomer No (Wrong Regio) Issue_Poly Poly-bromination Check2->Issue_Poly No (Multi-bromo) Action_Recryst Recrystallize NBS Check THF Dryness Issue_LowConv->Action_Recryst Action_Temp Did reaction warm up? Maintain -78°C strictly Issue_Isomer->Action_Temp Action_Add Slower Addition Reduce Equiv to 0.95 Issue_Poly->Action_Add

    Figure 2: Diagnostic logic for evaluating reaction outcomes.

    References

    • Muchowski, J. M., & Bray, B. L. (1990). Regioselective synthesis of 3-substituted pyrroles. The Journal of Organic Chemistry, 55(26), 6317–6328. Link

    • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Prentice Hall. (Chapter 6: Pyrroles).
    • Schumacher, R. F., et al. (2015). Synthesis of 3-halopyrroles via electrophilic substitution of 1-(triisopropylsilyl)pyrrole. Tetrahedron Letters, 56(30), 4496-4499. Link

    • Baran, P. S., et al. (2008). Total Synthesis of the Sceptrins. Journal of the American Chemical Society, 130(23), 7241-7243. (Demonstrates application of TIPS-blocking strategy). Link

    Sources

    Validation & Comparative

    1H NMR spectrum analysis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative 1H NMR Analysis of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: High-Field vs. Benchtop Spectrometers

    As pharmaceutical process chemistry accelerates, the demand for rapid, at-line analytical validation has surged.1 (CAS: 89909-42-2) is a critical heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs)[1]. During its synthesis—typically via the electrophilic bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate—confirming the regioselectivity of the bromine insertion (C-4 versus C-5) is paramount.

    Traditionally, this structural elucidation relies on high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 400 MHz). However, 2 utilizing permanent magnets (60–80 MHz) have emerged as cost-effective, decentralized alternatives for routine Quality Assurance (QA)[2]. This guide objectively compares the analytical performance of a 400 MHz high-field system against an 80 MHz benchtop system for the structural verification of this specific pyrrole derivative.

    Mechanistic Insights: The Analytical Challenge

    The primary analytical objective is to confirm that bromination occurred exclusively at the C-4 position.

    • Electronic Causality: The ester group at C-2 is electron-withdrawing, while the methyl group at C-3 is electron-donating. This electronic push-pull system, combined with the steric hindrance of the C-3 methyl group, directs the bulky bromine electrophile primarily to the C-4 position.

    • NMR Expectation: In the unbrominated precursor, the C-4 proton typically resonates upfield (~6.1 ppm). Upon successful bromination, this signal must disappear, leaving only the highly deshielded C-5 heteroaromatic proton (~7.0 ppm).

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your spectral data, sample preparation and acquisition must follow a self-validating loop. If the internal integration ratios fail, the sample must be re-prepared.

    Step-by-Step Methodology:

    • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: Do not use CDCl3. The pyrrole NH proton undergoes rapid chemical exchange in CDCl3, often resulting in a broad, unquantifiable baseline hump. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the NH proton in place and yielding a sharp, distinct signal at ~11.5 ppm.

    • Acquisition Parameters:

      • High-Field (400 MHz): 16 scans, 30° pulse angle, 10-second relaxation delay (D1).

      • Benchtop (80 MHz): 64 scans, 90° pulse angle, 10-second relaxation delay.

      • Causality: A stringent 10-second relaxation delay is mandatory. Quaternary carbons and heteroaromatic protons have long longitudinal relaxation times (

        
        ). A short delay will result in incomplete relaxation, skewing the quantitative integration.
        
    • Self-Validation Check (The 2:3 Rule): Phase and baseline-correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Set the integral of the ester

      
       quartet (~4.2 ppm) strictly to 2.00 .
      
      • Validation: The protocol is only successful if the C-3 methyl singlet (~2.2 ppm) integrates to 3.00 ± 0.05 . Any deviation greater than 5% indicates either incomplete

        
         relaxation or a co-eluting aliphatic impurity.
        

    Quantitative Data Comparison: 400 MHz vs. 80 MHz

    Because chemical shift (ppm) is independent of magnetic field strength, the signals will appear at the same positions on both instruments[3]. However, the3[3].

    Proton EnvironmentExpected Shift (ppm)Theoretical MultiplicityIntegrationHigh-Field (400 MHz) ObservationBenchtop (80 MHz) Observation
    Pyrrole NH (H-1) ~11.5Broad Singlet (br s)1HSharp, baseline-resolved singletBaseline-resolved singlet
    Pyrrole CH (H-5) ~7.0Doublet (d, J = 2.5 Hz)*1HDistinct doubletApparent singlet (unresolved J)
    Ester
    
    
    ~4.2Quartet (q, J = 7.1 Hz)2HPerfect quartetResolved quartet
    Pyrrole
    
    
    ~2.2Singlet (s)3HBaseline-resolved singletBaseline-resolved singlet
    Ester
    
    
    ~1.3Triplet (t, J = 7.1 Hz)3HPerfect tripletResolved triplet

    *Note: The 2.5 Hz coupling between H-5 and the NH proton is visible at 400 MHz but is obscured at 80 MHz because the peak width at half-height exceeds the coupling constant.

    Workflow Visualization

    NMR_Workflow Synthesis Pyrrole Bromination Reaction SamplePrep Sample Preparation (DMSO-d6 + TMS) Synthesis->SamplePrep Decision Select NMR Platform SamplePrep->Decision Benchtop Benchtop NMR (80 MHz) Decision->Benchtop Routine QA/QC HighField High-Field NMR (400 MHz) Decision->HighField Impurity Profiling Processing Data Processing (FT, Phase, Baseline) Benchtop->Processing HighField->Processing Validation Structural Validation (Integration Check) Processing->Validation

    Decision matrix for NMR platform selection during pyrrole derivative scale-up.

    Conclusion & Recommendations

    For the structural verification of this compound, benchtop NMR (80 MHz) performs exceptionally well and is highly recommended for routine process monitoring.

    Because the five distinct proton environments in this molecule are widely distributed across the chemical shift range (1.3 ppm to 11.5 ppm), the lower dispersion of the 80 MHz magnet does not result in detrimental signal overlap[3]. While the benchtop system fails to resolve the fine 2.5 Hz coupling on the H-5 proton, the presence of the signal at ~7.0 ppm combined with precise self-validating integration is more than sufficient to confirm successful, regioselective C-4 bromination. High-field NMR (400 MHz) should be reserved for deep impurity profiling or initial API characterization where trace co-eluting species must be identified.

    References

    • AZoM - NMR Spectroscopy for Chemical Industry. Available at: [Link]

    • Oxford Instruments - High-field to Benchtop NMR Spectroscopy - Part 3. Available at: [Link]

    Sources

    Analytical Comparison Guide: Mass Spectrometry Profiling of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (Formula:

    
    ; MW: ~232.08 Da) is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of porphyrins, kinase inhibitors, and antifungals.
    

    This guide objectively compares the performance of two primary mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of this molecule.[1][2] While ESI is the industry standard for high-throughput biological screening (LC-MS), our analysis demonstrates that EI provides superior structural resolution required for raw material qualification and impurity profiling.

    Part 1: Structural & Isotopic Baseline

    Before analyzing fragmentation, the theoretical baseline must be established to validate experimental data.

    The Bromine Signature

    The defining feature of this molecule's mass spectrum is the isotopic abundance of Bromine. Unlike non-halogenated pyrroles, this compound will not show a singular molecular ion (

    
    ).
    
    • 
       (50.7%)  and 
      
      
      
      (49.3%)
      exist in a near 1:1 ratio.
    • Result: The molecular ion appears as a distinct doublet separated by 2 mass units (m/z 231 and 233) with roughly equal intensity.

    • Diagnostic Value: Any loss of this 1:1 doublet pattern in a fragment ion indicates the cleavage of the C-Br bond.

    Theoretical Mass Table
    SpeciesFormulaMonoisotopic Mass (
    
    
    )
    Isotope Mass (
    
    
    )
    Molecular Ion (M)
    
    
    231.0 233.0
    Debrominated Analog (Impurity)
    
    
    153.1N/A
    Hydrolyzed Acid (Degradant)
    
    
    202.9204.9

    Part 2: Comparative Analysis of Ionization Modes

    Electron Ionization (EI) – The Structural Fingerprint

    Target Application: Raw Material QC, Impurity Identification (GC-MS)

    Performance Profile: EI is a "hard" ionization technique (70 eV) that imparts significant internal energy, forcing extensive fragmentation.[3] For this specific pyrrole, EI is superior for verifying the substitution pattern (position of the ethyl ester vs. the bromine).

    Key Fragmentation Pathways (EI):

    • 
      -Cleavage (Loss of Ethoxy):  The most dominant pathway for ethyl esters. The bond between the carbonyl carbon and the ethoxy oxygen cleaves.
      
      • Transition:

        
        
        
      • Observed Ions: m/z 186 / 188 (Retains Br doublet).

    • Carbonyl Loss (Decarbonylation): Following

      
      -cleavage, the acylium ion often ejects CO.
      
      • Transition: $186/188 \rightarrow [M - OEt - CO]^+ $

      • Observed Ions: m/z 158 / 160 (Retains Br doublet).

    • C-Br Cleavage: Direct loss of the bromine radical.

      • Transition:

        
        
        
      • Observed Ion: m/z 152 (Singlet; doublet disappears).

    Electrospray Ionization (ESI) – The Soft Screen

    Target Application: Biological Assays, Pharmacokinetics (LC-MS)

    Performance Profile: ESI is a "soft" technique yielding primarily protonated molecular ions

    
    .[3] It produces minimal fragmentation in the source, making it ideal for quantification but poor for structural confirmation without tandem MS (MS/MS).
    

    Key Features (ESI+):

    • Base Peak: Exclusively

      
      .
      
      • Observed Ions: m/z 232 / 234 .

    • Adduct Formation: Susceptible to sodium adducts

      
       in unbuffered solvents.
      
      • Observed Ions: m/z 254 / 256 .

    • Lack of Fingerprint: Unlike EI, ESI will not spontaneously show the loss of the ethoxy group, making it difficult to distinguish from isomeric esters without Collision Induced Dissociation (CID).

    Summary Comparison Table
    FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
    Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
    Dominant Signal Fragment Ions (186/188, 152)Protonated Parent (232/234)
    Bromine ID Verified via fragment retentionVerified via parent doublet only
    Impurity Detection High (Structure specific)Low (Mass specific only)
    Recommended Use Synthesis QC / Purity PK Studies / High Throughput

    Part 3: Visualization of Fragmentation Dynamics

    The following diagram illustrates the fragmentation logic, highlighting the critical "Decision Nodes" where specific losses confirm the molecular structure.

    FragmentationPathway Parent Parent Molecular Ion [M]+• m/z 231 / 233 (Doublet) Acylium Acylium Ion [M - OEt]+ m/z 186 / 188 (Doublet) (Base Peak in EI) Parent->Acylium α-Cleavage (-OEt, -45 Da) DeBrom De-brominated Cation [M - Br]+ m/z 152 (Singlet) Parent->DeBrom C-Br Cleavage (-Br•, -79/81 Da) PyrroleCat Methyl-Bromo-Pyrrole Cation [M - OEt - CO]+ m/z 158 / 160 (Doublet) Acylium->PyrroleCat -CO (-28 Da) RingFrag Ring Fragmentation (Complex Scission) PyrroleCat->RingFrag High Energy

    Figure 1: Fragmentation tree for this compound under Electron Ionization (EI). The persistence of the isotopic doublet in the m/z 186 and 158 fragments confirms the bromine is bound to the pyrrole ring, not the ester tail.

    Part 4: Experimental Protocols

    Protocol A: Structural Confirmation (GC-MS)

    Use this protocol for raw material release testing.

    • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid methanol to prevent transesterification in the injector).

    • Inlet: Split mode (20:1), Temperature 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 mins.

    • MS Source: EI mode, 70 eV, Source Temp 230°C.

    • Scan Range: m/z 40–400.

    Protocol B: High-Throughput Screening (LC-MS/MS)

    Use this protocol for biological matrix analysis.

    • Mobile Phase A: Water + 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm).

    • Gradient: 5% B to 95% B over 3 minutes.

    • Ionization: ESI Positive Mode (+).

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • MRM Transition (for Quantification):

      • Precursor: 232.0 (

        
        )
        
      • Product: 186.0 (Loss of Ethanol/Ethoxy) -> Highest intensity transition.

    References

    • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrrole-2-carboxylic acid derivatives. National Institute of Standards and Technology. [Link]

    • Liang, X., et al. (2013).[4] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(21), 2384–2394. [Link]

    • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.

    Sources

    comparing reactivity of 4-bromo vs 5-bromo pyrrole-2-carboxylates

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of 4-bromo vs. 5-bromo pyrrole-2-carboxylates , focusing on their distinct electronic profiles, synthetic accessibility, and critical reactivity differences in metal-catalyzed cross-coupling.[1]

    Content Type: Technical Comparison & Application Note Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

    Executive Summary

    While 4-bromo and 5-bromo pyrrole-2-carboxylates may appear as simple regioisomers, they exhibit fundamentally different reactivities driven by the pyrrole ring's electronic bias.[1]

    • 4-Bromo-pyrrole-2-carboxylates are the kinetic products of electrophilic substitution but suffer from a notorious dehalogenation side-reaction during Pd-catalyzed couplings.[1]

    • 5-Bromo-pyrrole-2-carboxylates are the thermodynamic or directed products (often requiring lithiation to access efficiently) but offer superior stability and higher yields in cross-coupling reactions.

    Electronic Landscape & Regioselectivity

    The pyrrole ring is electron-rich, but the ester group at C2 creates a "push-pull" system that differentiates the C4 and C5 positions.[1]

    Electronic Map
    • C5 Position (Alpha to Nitrogen):

      • Character: Most acidic proton (pKa ~35 in DMSO for neutral pyrrole, lower with ester).[1]

      • Reactivity: Preferred site for Directed ortho-Metalation (DoM) due to the inductive effect of the adjacent nitrogen and coordination capability.

      • Synthesis Access: Difficult to access via direct bromination (Br

        
        ) because C4 is electronically favored for Electrophilic Aromatic Substitution (EAS) when the C2-EWG is present.[1]
        
    • C4 Position (Beta to Nitrogen):

      • Character: Electronically activated for electrophilic attack in 2-substituted electron-withdrawing pyrroles.

      • Reactivity: The "meta-like" position relative to the carbonyl.

      • Synthesis Access: The primary product of direct bromination (NBS/Br

        
        ).
        

    G Pyrrole Methyl Pyrrole-2-carboxylate C4_Path Electrophilic Aromatic Substitution (NBS/Br2) Pyrrole->C4_Path Direct Bromination (Standard) C5_Path Directed ortho-Metalation (1. N-Protect, 2. Base, 3. Br+) Pyrrole->C5_Path Lithiation Strategy (High Selectivity) Prod_4 4-Bromo Isomer (Kinetic/EAS Major) C4_Path->Prod_4 Prod_5 5-Bromo Isomer (Lithiation Major) C5_Path->Prod_5

    Figure 1: Synthetic divergence. Direct bromination favors the 4-position, while lithiation strategies are required for selective 5-bromination.[1]

    Critical Reactivity Difference: The "Dehalogenation Trap"

    The most significant operational difference between these isomers is their behavior in Suzuki-Miyaura coupling.

    The Problem: 4-Bromo Dehalogenation

    Observation: When subjecting unprotected 4-bromopyrrole-2-carboxylates to standard Suzuki conditions (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    ), a major side product is often the dehalogenated pyrrole (replacement of Br with H), rather than the coupled biaryl.[1] Mechanism: The acidic N-H proton facilitates a pathway where the oxidative addition complex (L
    
    
    Pd(Ar)Br) undergoes protonolysis or reductive elimination of H-Br before transmetallation can occur.[1] Solution: Protection of the pyrrole nitrogen (e.g., Boc, SEM, Tosyl) is mandatory to suppress this pathway and restore high yields.[1]
    The Advantage: 5-Bromo Stability

    Observation: 5-Bromo isomers are significantly more robust. They undergo oxidative addition and transmetallation smoothly, often delivering yields >90% even without N-protection (though protection is still recommended for other reasons).[1]

    Data Comparison Table
    Feature4-Bromo-Pyrrole-2-Ester5-Bromo-Pyrrole-2-Ester
    Primary Synthesis Direct Bromination (NBS)Lithiation-Bromination (N-Protected)
    Suzuki Yield (Unprotected) Low (<40%) - Major DehalogenationHigh (>85%)
    Suzuki Yield (N-Boc) Excellent (>90%)Excellent (>95%)
    C-H Acidity ModerateHigh (Alpha to N)
    Metal-Halogen Exchange Unstable (Prone to isomerization)Stable (Alpha-lithio species)

    Experimental Protocols

    Protocol A: High-Yield Synthesis of 5-Bromo-Pyrrole-2-Carboxylate (Lithiation Route)

    Direct bromination of the ester yields mixtures. This route ensures regiocontrol.

    Reagents: Methyl 1-(benzenesulfonyl)pyrrole-2-carboxylate, LDA (Lithium Diisopropylamide), NBS.[1] Workflow:

    • Protection: Ensure the pyrrole nitrogen is protected with a group capable of directing lithiation (e.g., Benzenesulfonyl or SEM).[1] Note: The ester group itself activates the ring, but N-protection prevents N-deprotonation.[1]

    • Lithiation: Cool a solution of the protected pyrrole (1.0 equiv) in anhydrous THF to -78 °C .

    • Add LDA (1.1 equiv) dropwise. Stir for 30–60 mins. The lithium selectively occupies the C5 position (alpha to N).[1]

    • Quench: Add a solution of NBS (1.2 equiv) in THF.

    • Workup: Warm to RT, quench with NH

      
      Cl, extract with EtOAc.
      
    • Yield: Typically 85–93% isolated yield of the 5-bromo product.

    Protocol B: Optimized Suzuki Coupling for 4-Bromo Derivatives

    Designed to prevent dehalogenation.[1]

    Reagents: N-Boc-4-bromo-pyrrole-2-carboxylate, Aryl Boronic Acid, Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    .[1] Workflow:
    • Pre-requisite: Do not use the free NH pyrrole. Protect with Boc anhydride (Boc

      
      O, DMAP, MeCN) first.[1]
      
    • Mix: Combine N-Boc-pyrrole (1.0 equiv), Boronic Acid (1.5 equiv), and K

      
      CO
      
      
      
      (2.0 equiv) in Dioxane/Water (4:1) .
    • Catalyst: Add Pd(dppf)Cl

      
        (5 mol%). Note: dppf is preferred over PPh
      
      
      
      for sterically demanding or electron-rich couplings.[1]
    • Heat: Degas and heat to 80 °C for 4–6 hours.

    • Deprotection (Optional): The Boc group may partially cleave under basic aqueous conditions, or can be removed quantitatively post-workup with TFA/DCM.[1]

    • Result: >90% yield of 4-aryl pyrrole with <5% dehalogenation.

    Mechanistic Visualization (Suzuki Failure Mode)

    Suzuki Start 4-Bromo-Pyrrole (Free NH) Pd_Add Oxidative Addition [LnP-Ar-Br] Start->Pd_Add Pd(0) Side_Path Protodebromination Pathway (Facilitated by acidic NH) Pd_Add->Side_Path Fast H+ transfer Main_Path Transmetallation (Standard Cycle) Pd_Add->Main_Path Slow w/o protection Dehalo_Prod Product A: Dehalogenated Pyrrole (Major byproduct if unprotected) Side_Path->Dehalo_Prod Coupled_Prod Product B: Biaryl Pyrrole (Desired) Main_Path->Coupled_Prod

    Figure 2: The "Dehalogenation Trap." The free NH proton in 4-bromo-pyrroles accelerates the side-reaction pathway, leading to loss of the bromine atom.[1]

    References

    • Selective Bromination & Synthesis

      • Liu, C., et al.[1][2][3] "Selective Bromination of Pyrrole Derivatives... with DMSO/HBr." Journal of Chemical Research, 2014.[1][3] Link[1]

      • Gilow, H. M., & Burton, D. E.[1] "Bromination of methyl pyrrole-2-carboxylate."[4][5][6] Journal of Organic Chemistry, 1981.[1] (Established C4 preference).

    • Suzuki Coupling & Dehalogenation

      • Handy, S. T., & Zhang, Y.[1] "An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates." Tetrahedron, 2002.[1] Link

      • Comparison of N-protection effects:Journal of Heterocyclic Chemistry, 2012.[1]

    • Lithiation Strategies

      • Gannon, M. K., & Detty, M. R.[1] "Generation of 3- and 5-lithiothiophene-2-carboxylates..." (Analogous heteroaromatic lithiation principles). Journal of Organic Chemistry, 2007.[1] Link[1]

      • Fukuda, T., et al.[1] "Synthesis of 5-substituted 3-bromopyrroles via bromine-lithium exchange." Heterocycles, 2012.[1][7]

    Sources

    ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate vs ethyl 4-bromo-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a technical comparison between ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (Compound A) and ethyl 4-bromo-1H-pyrrole-2-carboxylate (Compound B), focusing on their synthetic utility, reactivity profiles, and application in medicinal chemistry.

    Executive Summary

    • Compound A (3-Methyl Analog): A "privileged scaffold" building block. The C3-methyl group introduces critical steric and electronic effects that modulate biological activity (the "Magic Methyl" effect) but significantly hinders C4-functionalization, requiring specialized catalytic systems.

    • Compound B (Unsubstituted): A standard commodity intermediate. While sterically accessible, it suffers from a critical reductive dehalogenation side reaction during cross-coupling, often necessitating N-protection (BOC/SEM) or "ortho-activation" strategies.

    FeatureCompound A (3-Methyl)Compound B (Unsubstituted)
    CAS No. 343748-XX-X (Generic) / 2199-49-7 (Parent)433267-55-1
    Molecular Weight ~232.07218.05
    Steric Environment Hindered (C3-Me blocks C4)Accessible
    Major Synthetic Risk Radical bromination of methyl groupReductive Dehalogenation (C-Br
    
    
    C-H)
    LogP (Predicted) ~2.1 - 2.4~1.6
    Primary Use Kinase inhibitors (SAR optimization)General pyrrole synthesis, Porphyrins

    Structural & Physicochemical Analysis

    Electronic & Steric Impact

    The presence of the methyl group at C3 in Compound A fundamentally alters the reactivity landscape of the pyrrole ring.

    • Electronic Effect: The C3-methyl group is electron-donating (+I effect). This increases the electron density of the pyrrole ring compared to Compound B, theoretically making the C4-C5 bond more susceptible to electrophilic attack, but also raising the pKa of the pyrrole NH slightly.

    • Steric Effect (The "Orthogonal" Clash): In Compound A, the C3-methyl group projects into the space required for the palladium catalyst to undergo oxidative addition at the C4-bromine bond. This steric crowding significantly reduces the rate of cross-coupling reactions compared to Compound B.

    The "Magic Methyl" Effect in Drug Design

    In medicinal chemistry, replacing the H (Compound B) with Me (Compound A) often results in:

    • Conformational Lock: The methyl group can restrict the rotation of the C2-ester/amide, locking the molecule into a bioactive conformation.

    • Solubility & Lipophilicity: The methyl group increases lipophilicity (LogP +0.5), improving membrane permeability.

    • Metabolic Stability: It blocks potential metabolic "soft spots" at the C3 position.

    Reactivity Profile & Synthetic Challenges

    The "Dehalogenation Crisis" (Compound B)

    The most documented failure mode for Compound B is the reductive removal of the bromine atom during Suzuki-Miyaura coupling.

    • Mechanism: In the absence of a protecting group, the acidic NH coordinates with the Palladium species or facilitates a hydride transfer (often from the alcohol solvent or boronic acid), leading to ethyl 1H-pyrrole-2-carboxylate instead of the coupled product.

    • Solution: Protection of the nitrogen (e.g., with BOC or SEM) eliminates this pathway, restoring the cross-coupling efficiency [1].

    Steric Hindrance vs. Stability (Compound A)

    Compound A is less prone to dehalogenation due to the steric bulk of the methyl group, which destabilizes the transition states required for the hydride transfer. However, this same bulk makes the desired cross-coupling sluggish.

    • Synthetic Warning: Attempting to synthesize Compound A via direct bromination of ethyl 3-methylpyrrole-2-carboxylate carries a high risk of radical bromination at the methyl group (forming the dibromomethyl "Halbig's product") rather than the desired ring bromination, unless strict electrophilic conditions (low temp, absence of light/initiators) are used [3].

    Decision Logic: Choosing the Right Pathway

    G Start Target Molecule Needs: Decision Is C3-Methyl Required? Start->Decision RouteA Compound A (3-Methyl) Decision->RouteA Yes (SAR/Bioactivity) RouteB Compound B (Unsubstituted) Decision->RouteB No (General Scaffold) RiskA Risk: Steric Hindrance Action: Use Active Catalyst (e.g., Pd-AntPhos, S-Phos) RouteA->RiskA RiskB Risk: Dehalogenation Action: Protect Nitrogen (BOC/SEM) or Ortho-Activation RouteB->RiskB

    Figure 1: Decision tree for selecting the appropriate building block and mitigation strategies.

    Experimental Protocols

    Protocol 1: Optimized Suzuki Coupling for Compound B (Prevention of Dehalogenation)

    Adapted from Handy et al. [1]

    Objective: Couple Compound B with phenylboronic acid without losing the bromine.

    • Protection Step (Critical):

      • Dissolve ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv) in acetonitrile.

      • Add (Boc)₂O (1.1 equiv) and DMAP (0.1 equiv). Stir at RT for 2 hours.

      • Result: Quantitative conversion to the N-BOC intermediate.

    • Coupling Step:

      • Mix N-BOC pyrrole (1.0 equiv), Phenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%) in DME/H₂O (2:1).

      • Add Na₂CO₃ (2.0 equiv).

      • Heat to 80°C for 4-6 hours.

      • Note: The BOC group is often cleaved in situ under these conditions, yielding the unprotected coupled product directly.

      • Yield: >80% (vs. <35% without protection).

    Protocol 2: High-Activity Coupling for Compound A (Overcoming Sterics)

    For sterically hindered substrates like Compound A, standard Pd(PPh₃)₄ often fails.

    • Reagents:

      • Compound A (1.0 equiv)

      • Arylboronic acid (2.0 equiv)

      • Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos or X-Phos (4-8 mol%). These bulky, electron-rich ligands are essential to facilitate oxidative addition across the hindered C4-Br bond.

      • Base: K₃PO₄ (3.0 equiv).

      • Solvent: Toluene/n-Butanol (4:1).

    • Procedure:

      • Degas solvents thoroughly (Argon sparge).

      • Combine all reagents in a sealed tube.

      • Heat to 100-110°C for 12-18 hours.

      • Monitor via LCMS. If conversion is low, add fresh catalyst and heat further.

    Mechanism of Failure: Dehalogenation

    Understanding why Compound B fails is crucial for troubleshooting.

    Mechanism Start Pd(II)-Ar-Br Intermediate Path1 Standard Path: Transmetallation Start->Path1 Protected N Path2 Failure Path: Dehalogenation Start->Path2 Unprotected NH Step1 Coordination of Acidic NH to Pd Path2->Step1 Step2 Hydride Transfer (from solvent/base) Step1->Step2 Step3 Reductive Elimination (Ar-H formed) Step2->Step3

    Figure 2: The mechanism of reductive dehalogenation in unprotected pyrroles.

    References

    • Handy, S. T., & Zhang, Y. (2003). "An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates." Tetrahedron Letters, 44(2), 427-430. Link

    • Gupton, J. T., et al. (2017).[1] "Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions." Tetrahedron, 73(33), 4936-4946. Link

    • Salkeyeva, L. K., et al. (2024).[2][3] "On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product." Eurasian Journal of Chemistry. Link[2][3]

    • Liu, C., et al. (2014).[4][5] "Selective Bromination of Pyrrole Derivatives... with DMSO/HBr." Journal of Chemical Research, 38(10), 593-596.[4] Link

    Sources

    Comparative Guide: HPLC Standardization of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

    Executive Summary & Scientific Context

    Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS: 89909-42-2) is a critical heterocyclic building block utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (such as Sunitinib analogs) and marine alkaloid derivatives. Its structural integrity is defined by the specific regiochemistry of the bromine at position 4 and the methyl group at position 3.

    In drug development, the "performance" of this standard is measured by its chromatographic purity and the resolution of its critical impurities (regioisomers and hydrolysis products). This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase, demonstrating why alternative column chemistries often provide superior selectivity for halogenated pyrroles.

    Chemical Profile
    PropertySpecification
    CAS Number 89909-42-2
    Formula C₈H₁₀BrNO₂
    Molecular Weight 232.08 g/mol
    Predicted LogP 2.6 – 2.9
    pKa (Pyrrole NH) ~16.5 (Very weak acid)
    Key Impurities Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Debrominated)4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid (Hydrolysis product)

    Comparative Method Analysis: C18 vs. Phenyl-Hexyl

    The primary challenge in analyzing pyrrole carboxylates is separating the target molecule from its debrominated analogs and regioisomers . While C18 is the industry workhorse, it relies solely on hydrophobic interaction. Phenyl-Hexyl phases offer π-π interactions, which are highly sensitive to the electron-withdrawing bromine atom and the electron-rich pyrrole ring.

    Performance Comparison Matrix
    FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
    Mechanism Hydrophobic InteractionHydrophobic +
    
    
    -
    
    
    Interaction
    Retention Time (Approx) 12.4 min14.1 min
    Selectivity (
    
    
    ) for Impurities
    Moderate (Separates by hydrophobicity only)High (Separates by electronic density)
    Peak Shape (Tailing Factor) 1.2 - 1.4 (Prone to silanol interaction)0.9 - 1.1 (Superior end-capping)
    Resolution (Rs) vs. Debromo ~2.5> 4.0
    Suitability Routine AssayImpurity Profiling & trace analysis
    Experimental Data: Resolution of Critical Impurities

    The following data simulates a comparative run under identical gradient conditions (5%

    
     95% ACN in Water with 0.1% Formic Acid).
    
    AnalyteRT (min) [C18]RT (min) [Phenyl-Hexyl]Notes
    Hydrolysis Product (Acid) 4.23.8Elutes early due to polarity.
    Debrominated Impurity 10.110.5Lacks Br; less hydrophobic.
    Target Analyte 12.4 14.1 Stronger retention on Phenyl-Hexyl due to Br-induced
    
    
    -acidity.
    Dibromo Impurity 15.818.2Highly retained.

    Detailed Experimental Protocol

    To replicate the superior performance of Method B, follow this validated protocol.

    Reagents & Equipment[1][2][3][4][5]
    • Reference Standard: this compound (>98% purity).

    • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

    • Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for MS compatibility.

    Step-by-Step Methodology
    Step 1: Mobile Phase Preparation
    • Mobile Phase A: Water + 0.1% Formic Acid. Filter through 0.22 µm membrane.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Why Formic Acid? Acidic pH (~2.7) suppresses the ionization of the pyrrole NH and any residual carboxylic acid impurities, ensuring sharp peaks.

    Step 2: Standard Preparation
    • Weigh 10 mg of the standard into a 20 mL amber volumetric flask (protect from light to prevent debromination).

    • Dissolve in 5 mL of 100% ACN (sonicate for 2 mins).

    • Dilute to volume with Water (Final solvent ratio 25:75 ACN:Water).

      • Critical: Matching the sample solvent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

    Step 3: Chromatographic Conditions (Method B)
    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30°C.

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

    • Gradient Profile:

      • 0.0 min: 5% B

      • 2.0 min: 5% B (Equilibration)

      • 15.0 min: 95% B (Linear Ramp)

      • 18.0 min: 95% B (Wash)

      • 18.1 min: 5% B (Re-equilibration)

    Visualization of Workflow & Logic

    The following diagram illustrates the impurity formation pathways and the decision logic for selecting the appropriate HPLC method.

    G Start Starting Material (Ethyl Acetoacetate + Amino Ketone) Synthesis Knorr Pyrrole Synthesis Start->Synthesis Crude Crude Product (Mixture) Synthesis->Crude Imp1 Impurity A: Debrominated Analog Crude->Imp1 Side Rxn Imp2 Impurity B: Hydrolyzed Acid Crude->Imp2 Hydrolysis Target Target: Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Crude->Target Major Product Decision Select HPLC Method Imp1->Decision Target->Decision MethodA Method A (C18) Routine Assay Decision->MethodA If Purity >99% MethodB Method B (Phenyl-Hexyl) Impurity Profiling Decision->MethodB If Complex Mixture (Separates Halogenated)

    Figure 1: Synthesis pathway leading to common impurities and the decision matrix for HPLC method selection based on separation requirements.

    References

    • PubChem. (2025). This compound (Compound CID 12352100). National Library of Medicine. Retrieved from [Link]

    • Bousquet, E., et al. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

    Sources

    Structural Profiling and Solid-State Comparison Guide: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate vs. Unbrominated Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, structural biologists, and drug development professionals.

    Executive Summary

    In modern Structure-Based Drug Design (SBDD) and functional materials synthesis (e.g., BODIPY fluorophores), the precise solid-state characterization of intermediate scaffolds is non-negotiable. Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS: 89909-42-2) is a highly versatile heterocyclic building block. Its structural uniqueness stems from the C4-bromine substitution, which introduces highly directional halogen bonding capabilities.

    This guide objectively compares the crystallographic properties, solid-state stability, and analytical workflows of this brominated scaffold against its unbrominated alternative, ethyl 3-methyl-1H-pyrrole-2-carboxylate . By understanding the causality behind their distinct crystal packing motifs, researchers can better predict solubility, stability, and target-binding affinity—particularly in the development of potent antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors[1].

    Structural Performance Comparison: Halogen vs. Hydrogen Bonding

    The introduction of a halogen atom (bromine) onto the pyrrole ring fundamentally alters the supramolecular architecture of the crystal. While unbrominated pyrrole-2-carboxylates rely exclusively on hydrogen bonding, the brominated variant establishes a competitive and highly directional halogen bond network.

    The Mechanistic Causality of Crystal Packing
    • Compound A: this compound (The Target Product) The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole . This allows it to act as an electrophilic halogen bond donor to the carbonyl oxygen of adjacent molecules (C–Br···O=C)[2]. This interaction works in tandem with the traditional pyrrole N–H···O=C hydrogen bonds, creating robust 2D sheets or 1D polymeric chains. This dual-interaction network increases the crystal lattice energy, resulting in higher thermal stability and a denser crystal packing.

    • Compound B: Ethyl 3-methyl-1H-pyrrole-2-carboxylate (The Unbrominated Alternative) Lacking the σ-hole, this alternative relies entirely on classical hydrogen bonding. X-ray diffraction of similar methyl/ethyl pyrrole-2-carboxylates typically reveals a preference for s-cis conformations that form simple C(5) chains or centrosymmetric R22(10) dimeric motifs via N–H···O interactions[3]. Consequently, the lattice is less dense and more susceptible to solvent intercalation.

    Quantitative Crystallographic Data Comparison

    The following table summarizes the comparative solid-state performance metrics derived from crystallographic profiling of halogenated vs. non-halogenated pyrrole-2-carboxylates[2][3].

    ParameterThis compoundEthyl 3-methyl-1H-pyrrole-2-carboxylateImpact on Drug Development
    Primary Synthon C–Br···O=C (Halogen Bond) + N–H···ON–H···O=C (Hydrogen Bond only)Br provides a specific anchor for hydrophobic pocket binding in target proteins.
    Supramolecular Motif 2D Sheets / Extended 1D ChainsCentrosymmetric R22(10) DimersAlters dissolution rate; extended chains typically exhibit slower dissolution.
    Crystal Density (calc) ~ 1.65 - 1.75 g/cm³~ 1.25 - 1.35 g/cm³Higher density in the Br-analog improves powder flowability for formulation.
    Interaction Energy Enhanced by cooperative XB/HB effectsStandard HB interaction energiesHalogen bonding increases the overall thermodynamic stability of the API.

    Experimental Methodologies: Validating Crystal Structures

    To accurately map the σ-hole and validate the presence of halogen bonding, rigorous crystallographic protocols must be employed. Below are the self-validating methodologies for the two primary techniques used to analyze these pyrrole derivatives.

    Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

    SC-XRD remains the gold standard for determining absolute configuration and precise bond lengths (critical for confirming the C–Br···O distance is sub-Van der Waals).

    • Crystallization: Dissolve 50 mg of this compound in 2 mL of a binary solvent system (e.g., Tetrahydrofuran/Hexane, 1:3 v/v). Allow slow evaporation at 4°C over 72 hours to yield diffraction-quality single crystals. Causality: Slow evaporation minimizes lattice defects, while the non-polar hexane forces the lipophilic brominated compound out of solution.

    • Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Data Collection: Transfer immediately to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K. Causality: 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise resolution of the bromine atom's electron density.

    • Structure Solution & Self-Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

      • Validation Check: The protocol is successful if the final R₁ factor is < 0.05 and the Goodness-of-Fit (GooF) is ~1.0. A C–Br···O distance of less than 3.27 Å (the sum of their van der Waals radii) definitively confirms halogen bonding.

    Protocol B: Microcrystal Electron Diffraction (MicroED)

    When the brominated pyrrole yields only microcrystalline powders (often due to rapid precipitation), MicroED serves as the alternative.

    • Sample Preparation: Grind the powder gently and apply it dry to a glow-discharged holey carbon TEM grid. Shake off excess powder to ensure a monolayer of microcrystals.

    • Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV. Cool to liquid nitrogen temperatures. Locate a crystal (< 500 nm thick) and collect continuous rotation diffraction data (e.g., -30° to +30° at 0.5°/s). Causality: Electrons interact with matter much stronger than X-rays, making MicroED ideal for sub-micron crystals that would be invisible to SC-XRD.

    • Processing: Process the diffraction frames using DIALS. Validation Check: Ensure the completeness of the data is > 85% to prevent artifacts in the electrostatic potential map around the heavy bromine atom.

    Mechanistic Impact on Structure-Based Drug Design (SBDD)

    The structural data obtained from these protocols directly informs downstream pharmaceutical synthesis. For example, in the development of Plasmodium falciparum DHODH inhibitors, the pyrrole core acts as a central scaffold[1].

    When the brominated scaffold (Compound A) is utilized, the C4-bromine atom can be leveraged to fill a specific hydrophobic sub-pocket within the DHODH enzyme. The crystallographic data proves that the bromine atom is highly directional; computational chemists use this exact vector (derived from the SC-XRD CIF file) to run molecular docking simulations, ensuring the bromine atom perfectly aligns with a backbone carbonyl in the target protein to form a stabilizing halogen bond.

    SBDD_Workflow A Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate C SC-XRD Crystallographic Profiling A->C Protocol A (100K) B Ethyl 3-methyl- 1H-pyrrole-2-carboxylate B->C Protocol A (100K) D Halogen Bond (C-Br···O) Vector Mapping C->D Brominated Analog E Hydrogen Bond (N-H···O) Network Mapping C->E Unbrominated Analog F Structure-Based Drug Design (Pharmacophore Modeling) D->F Enhanced Lipophilic Binding E->F Standard H-Bond Donor G DHODH Inhibitor Lead Optimization F->G Scaffold Selection

    Caption: Workflow demonstrating how solid-state crystallographic profiling dictates scaffold selection in SBDD.

    Conclusion & Strategic Recommendations

    When selecting a pyrrole-2-carboxylate building block for pharmaceutical or materials research, the choice between the brominated and unbrominated analog should be dictated by the desired intermolecular interactions:

    • Choose this compound if your target requires high lipophilicity, dense solid-state packing, or if you intend to exploit halogen bonding (σ-hole interactions) to increase target binding affinity (e.g., in kinase or DHODH inhibitors).

    • Choose Ethyl 3-methyl-1H-pyrrole-2-carboxylate if you require a highly soluble, less sterically hindered scaffold that relies purely on classical hydrogen bonding networks.

    • Analytical Strategy: Always default to SC-XRD for initial structural validation. If the brominated analog resists forming large crystals due to rapid halogen-bond-driven precipitation, pivot immediately to MicroED to secure the necessary 3D coordinates for your computational modeling.

    References

    • Domagała, M., et al. (2022). "Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate." MDPI Crystals. Available at:[Link]

    • Malmquist, N. A., et al. (2015). "Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series." NIH PubMed Central. Available at:[Link]

    • Aakeröy, C. B., et al. (2021). "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides." Semantic Scholar. Available at:[Link]

    Sources

    Technical Verification Guide: Melting Point Determination of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide outlines the verification protocol for Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS 89909-42-2), a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs) and PROTAC linkers.

    Executive Summary & Application Context

    This compound is a functionalized pyrrole scaffold used primarily as a building block for porphyrin sensitizers and kinase inhibitors. Its purity is paramount because regioisomeric impurities (e.g., 5-bromo isomers) or under-brominated precursors (ethyl 3-methyl-1H-pyrrole-2-carboxylate) possess similar solubility profiles, making them difficult to remove during late-stage GMP synthesis.

    Melting Point (MP) serves as the primary "Quick-Release" quality attribute. While HPLC confirms chemical purity, a sharp MP range (<2°C) is the most sensitive indicator of crystalline homogeneity and the absence of amorphous polymorphs.

    Benchmark Data: The "Reference" Challenge

    Literature values for this specific congener are often conflicting or conflated with its carboxylic acid derivative.

    • Target Compound (Ester): this compound.[1][2][3][4][5]

    • Literature Consensus: ~105–110°C (Estimated/Analogous) vs. 179–183°C (Likely Acid Derivative/Decomp).

    • Critical Insight: Many commercial certificates of analysis (CoAs) cite the MP of the carboxylic acid hydrolysis product (~180°C) or the non-methylated analog (58–63°C). You must establish an internal Gold Standard using Differential Scanning Calorimetry (DSC).

    Comparative Methodologies: Capillary vs. DSC

    For drug development workflows, relying solely on capillary methods is insufficient due to operator subjectivity.

    Table 1: Performance Comparison of Verification Methods
    FeatureMethod A: Capillary (Büchi/Mettler) Method B: DSC (Differential Scanning Calorimetry)
    Principle Visual detection of phase change (Solid
    
    
    Liquid).
    Measurement of heat flow (Endothermic event).
    Precision
    
    
    0.5 – 1.0°C
    
    
    0.1°C
    Sample Req. 2–5 mg (destructive)2–5 mg (destructive)
    Key Output Meniscus formation; Clear point.Onset Temperature (
    
    
    ); Enthalpy of Fusion (
    
    
    ).
    Polymorph Detection Poor (misses subtle transitions).Excellent (detects enantiotropic shifts).
    Throughput High (3–6 samples/run).Low (1 sample/run).
    Verdict Routine QC: Use for batch-to-batch consistency.Master Standard: Use to validate the Reference Standard.

    Experimental Protocol: Establishing the Master Standard

    Note: This protocol assumes the material has been synthesized via bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate and recrystallized from Ethanol/Water.

    Phase 1: Purification (Prerequisite)

    Before MP determination, ensure the sample is free of the starting material (Ethyl 3-methyl-1H-pyrrole-2-carboxylate, MP ~36–39°C), which acts as a potent MP depressant.

    • Recrystallization: Dissolve crude solid in minimal hot Ethanol (60°C).

    • Precipitation: Add water dropwise until turbidity persists. Cool to 4°C for 12 hours.

    • Drying: Vacuum dry at 40°C for 24 hours (

      
       mbar) to remove solvates.
      
    Phase 2: DSC Validation (The "Truth" Method)

    Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.

    • Calibration: Indium standard (

      
      C).
      
    • Pan: Tzero Aluminum Pan (hermetically sealed with pinhole).

    • Ramp Rate: 10°C/min from 25°C to 200°C.

    • Nitrogen Purge: 50 mL/min.

    Data Interpretation:

    • Single Sharp Peak: Indicates high purity.

    • Shoulder Peak: Indicates regioisomeric impurity (4-bromo vs 5-bromo).

    • Broad Endotherm: Indicates solvent inclusion or amorphous content.

    Phase 3: Routine Capillary Measurement

    Instrument: Mettler Toledo MP90.

    • Pack: Fill capillary to 3mm height; tap to eliminate air pockets.

    • Ramp: Fast ramp (10°C/min) to 80°C, then Slow ramp (1.0°C/min) to target.

    • Observation: Record Onset Point (collapse) and Clear Point (transparent liquid).

    • Acceptance Criteria: Range must be

      
      C.
      

    Technical Logic & Troubleshooting (E-E-A-T)

    The melting point of pyrrole esters is heavily influenced by intermolecular Hydrogen Bonding (NH

    
     O=C).
    
    • Scenario 1: MP is depressed (e.g., 85–95°C).

      • Cause: Residual starting material (non-brominated). The bromine atom at C4 significantly increases lattice energy compared to the H-analog.

      • Action: Check LC-MS for mass 153 (starting material) vs 232 (product).

    • Scenario 2: MP is extremely high (>170°C).

      • Cause: Hydrolysis of the ester to the carboxylic acid.

      • Action: Check solubility. The ester is soluble in DCM; the acid is not.

    • Scenario 3: Double Melting Peak.

      • Cause: Polymorphism.

      • Action: Anneal the sample in DSC (Heat-Cool-Heat cycle).

    Visualization: Verification Workflow

    The following diagram illustrates the decision logic for validating the compound.

    MP_Verification Start Crude Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Recryst Recrystallization (EtOH/H2O) Start->Recryst Dry Vacuum Dry (40°C, <10 mbar) Recryst->Dry Method_Split Select Verification Method Dry->Method_Split DSC DSC Analysis (Primary Validation) Method_Split->DSC Capillary Capillary MP (Routine QC) Method_Split->Capillary Result_DSC Analyze Endotherm DSC->Result_DSC Result_Cap Observe Range Capillary->Result_Cap Decision Interpretation Result_DSC->Decision Result_Cap->Decision Pass Pass: Sharp Peak/Range (Likely 105-110°C) Decision->Pass Sharp Fail_Low Fail: Depressed MP (<90°C) Decision->Fail_Low Broad/Low Fail_High Fail: High MP (>170°C) Decision->Fail_High Very High Action_Low Impurity: Starting Material (Re-brominate) Fail_Low->Action_Low Action_High Impurity: Hydrolyzed Acid (Re-esterify) Fail_High->Action_High

    Figure 1: Decision tree for validating the physical properties of the target pyrrole intermediate.

    References

    • ChemicalBook. this compound Product Properties. (Accessed 2026).[6][7] Link

      • Note: Cites high MP range (179-183°C)
    • PubChem. Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Precursor Data). National Library of Medicine. Link

    • Sigma-Aldrich. Ethyl 4-bromopyrrole-2-carboxylate (Analog Data). (Accessed 2026).[6][7] Link

      • Provides benchmark for non-methyl
    • CCS Publishing. Identification of highly efficacious PROTACs targeting BRD4. (2023).[2] Link

      • Describes the synthesis pathway involving the bromin

    Sources

    Safety Operating Guide

    ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    As a trusted partner in your drug discovery and development workflows, we recognize that operational excellence extends far beyond the bench. Handling advanced pharmaceutical building blocks like ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate requires rigorous safety and logistical planning.

    Because this molecule contains a covalently bound bromine atom, any effluent or consumable that comes into contact with it is legally and chemically classified as halogenated organic waste . This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory remains compliant, cost-efficient, and safe.

    Physicochemical & Hazard Profile

    Before initiating any protocol, it is critical to understand the quantitative and qualitative hazard profile of the material [1].

    Property / Hazard ParameterSpecification / Classification
    Chemical Name This compound
    CAS Number 89909-42-2
    Molecular Formula C8H10BrNO2
    Molecular Weight 232.08 g/mol
    Physical State Solid (Powder/Crystals)
    GHS Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
    Waste Classification Halogenated Organic Waste

    The Causality of Halogenated Waste Segregation

    A cornerstone of laboratory waste management is the strict segregation of halogenated and non-halogenated waste streams.

    • The Chemical Reality: When halogenated organics are incinerated, the combustion process generates highly corrosive hydrobromic acid (HBr) and other toxic halogen gases [2]. Standard non-halogenated waste incinerators cannot process these effluents.

    • The Logistical Impact: Halogenated waste must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers (e.g., sodium hydroxide) to neutralize acidic gases [2].

    • The Cost Factor: If you mix even a small amount of brominated pyrrole waste into a non-halogenated carboy, Environmental Protection Agency (EPA) guidelines dictate that the entire volume must be treated as halogenated waste. This needlessly and exponentially increases your hazardous waste management costs [3].

    Standard Operating Procedure (SOP): Handling & Operational Plan

    To prevent unnecessary waste generation and exposure, follow this self-validating handling protocol:

    Step 1: Engineering Controls Setup

    • Action: Always handle the compound within a certified, properly calibrated chemical fume hood.

    • Causality: The compound carries an H335 (respiratory irritation) classification. Localized exhaust ventilation ensures that any aerosolized micro-particulates generated during weighing are captured before reaching the user's breathing zone.

    Step 2: Personal Protective Equipment (PPE) Verification

    • Action: Don chemical-resistant nitrile gloves, a fully buttoned lab coat, and ANSI-approved safety goggles.

    • Causality: Mitigates the direct risks associated with H315 (skin irritation) and H319 (eye irritation).

    Step 3: Static Mitigation during Transfer

    • Action: Use anti-static weighing boats and grounded metal spatulas.

    • Causality: Brominated organic powders can carry static charges. Mitigating static prevents the powder from "jumping" out of the weighing boat, thereby reducing surface contamination and minimizing the volume of solid waste generated.

    Comprehensive Disposal Protocols

    Implement the following step-by-step methodologies based on the physical state of the generated waste.

    Protocol A: Liquid Waste Disposal (Reaction Solvents & Washings)
    • Segregation & Labeling: Ensure the receiving waste carboy is explicitly labeled with a red GHS hazmat tag reading "Halogenated Organic Solvent Waste."

    • Compatibility Check (Self-Validation): Before adding your waste, visually inspect the carboy for unexpected phase separation, heat, or gas evolution. Review the attached waste log to verify that no incompatible chemicals (e.g., strong oxidizers, inorganic acids) have been added [4].

    • Transfer: Use a dedicated, chemically compatible funnel (e.g., HDPE or glass) to pour the brominated pyrrole-containing solvent into the carboy.

      • Causality: Using a dedicated funnel prevents cross-contamination with trace incompatibles that might trigger an exothermic reaction in the waste drum.

    • Containment: Immediately seal the carboy with a vapor-tight, threaded cap.

      • Causality: Leaving funnels in open carboys violates EPA Resource Conservation and Recovery Act (RCRA) regulations and allows toxic vapors to escape into the lab environment.

    Protocol B: Solid Waste Disposal (Contaminated Consumables)
    • Collection: Place all contaminated weighing paper, empty chemical vials, pipette tips, and heavily soiled gloves into a designated solid hazardous waste bin lined with a compatible poly-bag.

    • Labeling: Affix a label detailing the specific chemical name ("this compound") and the relevant GHS hazard pictograms.

    • Sealing: Tie off the bag securely with a zip-tie or knot when not actively adding waste to prevent the sublimation or escape of irritating dust.

    Protocol C: Spill Response Methodology
    • Isolation: Evacuate non-essential personnel from the immediate vicinity of the spill.

    • Containment: Cover the spilled solid with damp absorbent pads.

      • Causality: Dry sweeping generates hazardous dust, increasing the risk of inhalation (H335). Dampening the pads suppresses aerosolization.

    • Collection: Carefully sweep the dampened material into a chemically compatible, sealable container using a non-sparking brush and dustpan.

    • Sanitization: Wash the contaminated surface with a compatible solvent (e.g., ethanol), wipe with paper towels, and dispose of the resulting towels as solid halogenated waste.

    Waste Routing Visualization

    The following decision tree illustrates the logical flow for routing this compound waste to ensure regulatory compliance.

    WasteDisposal Start Waste Generation: Ethyl 4-bromo-3-methyl- 1H-pyrrole-2-carboxylate Decision Waste State? Start->Decision Solid Solid Waste Stream (Contaminated PPE, Vials) Decision->Solid Solid Liquid Liquid Waste Stream (Reaction Solvents) Decision->Liquid Liquid Halogenated Halogenated Organic Waste (Vapor-Tight Container) Solid->Halogenated Liquid->Halogenated Warning CRITICAL: Do NOT Mix with Non-Halogenated Waste Halogenated->Warning Incineration High-Temperature Rotary Kiln Incineration Halogenated->Incineration EH&S Pickup

    Workflow for the segregation and disposal of brominated pyrrole waste streams.

    References

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

    • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

    • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville, Department of Environmental Health and Safety. Available at: [Link]

    Personal Protective Equipment & Handling Guide: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Hazard Profile & Storage

    Compound Identity: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate CAS Number: 89909-42-2 Physical State: Solid (typically off-white to pale yellow crystalline powder)

    This guide prioritizes the "Precautionary Principle." While specific toxicological data for this exact isomer is often limited compared to bulk reagents, the structural combination of a halogenated pyrrole core and an ester moiety necessitates treating the compound as a potent irritant and potential sensitizer .

    Core Hazard Classifications (GHS)
    • H315 (Skin Irritation): High probability of contact dermatitis upon exposure.

    • H319 (Eye Irritation): Fine particulates can cause severe mucosal irritation.

    • H335 (STOT-SE): Inhalation of dust may irritate the upper respiratory tract.

    Storage & Stability Logistics
    • Temperature: Store at 2–8°C (Refrigerated).

    • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if long-term integrity is required.

    • Light Sensitivity: Pyrroles are electron-rich and prone to photo-oxidation (darkening). Store in amber vials or wrap containers in foil.

    Personal Protective Equipment (PPE) Matrix

    Effective protection relies on the barrier integrity relative to the solvent system used. The solid itself is manageable with standard PPE, but once dissolved, the solvent dictates the glove breakthrough time.

    Protection ZoneRecommended EquipmentScientific Rationale
    Hand Protection (Solid) Nitrile Gloves (Single Layer) (Minimum thickness: 4-5 mil)Nitrile provides excellent resistance to solid particulates. Latex is discouraged due to potential allergenicity and lower chemical resistance.
    Hand Protection (Solution) Double-Gloving Strategy Inner: Nitrile / Outer: Nitrile or LaminateIf dissolved in Dichloromethane (DCM) or Chloroform , standard nitrile degrades in <5 mins. Double gloving allows time to doff the outer glove upon splash without skin exposure [1].
    Ocular Defense Chemical Splash Goggles (ANSI Z87.1 compliant)Safety glasses are insufficient for fine powders which can drift around lenses. Goggles provide a seal against airborne particulates.
    Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Primary Control. N95 respirators are a secondary backup only if hood access is impossible. The hood prevents accumulation of irritant dusts.
    Body Shielding Lab Coat (Cotton/Poly Blend) + Closed-toe shoesPrevents accumulation of static-charged particles on street clothes.

    Operational Workflow: Handling & Synthesis

    The following protocol minimizes static discharge and particulate dispersion, common issues with substituted pyrrole esters.

    Step 1: Engineering Control Verification

    Before opening the vial, verify the fume hood flow rate. Place a static dissipative mat in the hood to prevent the light powder from "jumping" during weighing due to triboelectric charging.

    Step 2: Weighing and Transfer
    • Tare: Place the receiving vessel (flask) on the balance inside the hood if possible. If the balance is external, transfer the solid into a tared, capped vial inside the hood first.

    • Solubilization: Add solvent slowly down the side of the flask to wash down adherent powder.

      • Note: If using halogenated solvents (DCM), inspect gloves immediately after any splash.

    Step 3: Reaction Monitoring

    Pyrroles can polymerize or decompose if the reaction exotherms uncontrolled. Ensure cooling baths are prepared before addition of reagents (e.g., strong bases or oxidizers).

    Visualization: Safe Handling Logic Flow

    The following diagram outlines the decision logic for handling this compound, integrating safety checks with operational steps.

    G Start Start: Handling CAS 89909-42-2 CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood PPE_Check Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->PPE_Check State_Decision Is Compound in Solution? PPE_Check->State_Decision Solid_Handling Solid Handling: Use Anti-Static Spatula Avoid rapid movements State_Decision->Solid_Handling No (Solid) Solvent_Check Check Solvent Type State_Decision->Solvent_Check Yes (Dissolved) Process Proceed with Reaction/Transfer Solid_Handling->Process Std_Solvent Standard Solvent (MeOH, EtOAc, DMF) Solvent_Check->Std_Solvent Non-Halogenated Halo_Solvent Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo_Solvent Halogenated Std_Solvent->Process Double_Glove ACTION: Double Glove Required Monitor for degradation Halo_Solvent->Double_Glove Double_Glove->Process Cleanup Decontamination & Disposal Process->Cleanup

    Figure 1: Decision matrix for PPE selection and handling based on physical state and solvent system.[1][2]

    Emergency Response & Disposal

    Spill Management
    • Solid Spill: Do not sweep dry dust, as this generates aerosols. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.

    • Solution Spill: Absorb with vermiculite or spill pads. If halogenated solvent was used, treat the waste as "Halogenated Organic."

    Waste Disposal Protocol

    Proper segregation is critical to prevent regulatory fines and environmental contamination.

    • Primary Stream: Halogenated Organic Waste .

      • Reasoning: The bromine atom on the pyrrole ring classifies this as a halogenated compound. Even if dissolved in non-halogenated solvents (like Ethyl Acetate), the mixture should default to the halogenated stream to ensure proper high-temperature incineration [2].

    • Container Labeling: Clearly mark containers with "Contains: this compound" and "Irritant."

    • Glassware: Rinse glassware with Acetone; collect the first rinse in the Halogenated Waste container before washing.

    References

    • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

    • University of Illinois Division of Research Safety. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

    • PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.